3-Ethylbenzothiazolium Bromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYTURPBHPFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954195 | |
| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-47-2 | |
| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide (CAS 32446-47-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylbenzothiazolium Bromide, a versatile heterocyclic organic compound with significant applications in various scientific fields. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in relevant biological signaling pathways.
Core Chemical and Physical Properties
This compound is a quaternary ammonium salt characterized by a benzothiazole core structure. This imparts unique chemical reactivity and utility in various chemical and biological applications.
| Property | Value | Source(s) |
| CAS Number | 32446-47-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNS | [2][4][5] |
| Molecular Weight | 244.15 g/mol | [2][4][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 205-207 °C | [1] |
| Purity | ≥98% | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum for this compound can be found on ChemicalBook.[7] |
| ¹³C NMR | Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. While a specific spectrum for this compound is not readily available in public databases, related structures have been characterized. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps identify the functional groups present in the molecule. While a specific IR spectrum for this compound is not provided in the search results, related compounds show characteristic peaks for aromatic C-H, C=N, and C-S bonds. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would confirm the elemental composition. |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of N-alkylbenzothiazolium halides involves the direct quaternization of a benzothiazole derivative with an alkyl halide. While a specific detailed protocol for this compound was not found in the immediate search results, a standard procedure can be extrapolated from the synthesis of similar compounds.
General Procedure:
-
Reactants: Benzothiazole and ethyl bromide are the primary reactants.
-
Solvent: A suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is typically used.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: The resulting solid is collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Application as a Fluorescent Probe
Benzothiazolium salts are known to exhibit fluorescence and are used as probes in biological systems. The following is a general protocol for utilizing a benzothiazole-based fluorescent probe for cellular imaging.
Protocol for Cellular Imaging:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable culture dish (e.g., a glass-bottom dish for microscopy) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a stock solution of this compound in a biocompatible solvent like dimethyl sulfoxide (DMSO).
-
Cell Staining: Dilute the stock solution to the desired working concentration in a serum-free cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-30 minutes) at 37°C.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.
Enzyme Inhibition Assay
Benzothiazole derivatives have been investigated for their potential as enzyme inhibitors. A general protocol for an enzyme inhibition assay is provided below.
General Enzyme Inhibition Assay Protocol:
-
Reagents and Buffers: Prepare a suitable buffer solution for the specific enzyme being assayed. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (this compound) in the appropriate buffer or solvent.
-
Assay Setup: In a microplate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. A control well without the inhibitor should be included.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathway Involvement
Benzothiazole derivatives have been shown to modulate the activity of key signaling pathways implicated in diseases such as cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is also frequently observed in cancer. Some benzothiazole-containing compounds have demonstrated the ability to inhibit this pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: General experimental workflow for this compound.
References
- 1. 32446-47-2 this compound AKSci X3468 [aksci.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 32446-47-2 [chemicalbook.com]
- 4. 32446-47-2[3-ethyl-1,3-benzothiazol-3-ium,bromide]- Acmec Biochemical [acmec.com.cn]
- 5. Ethyl benzothiazolium bromide | C9H10BrNS | CID 68772949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 32446-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound(32446-47-2) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis applications, and experimental protocols related to 3-Ethylbenzothiazolium Bromide, a versatile compound with significant applications in various scientific fields.
Core Molecular Information
This compound is a quaternary ammonium salt that serves as a key intermediate in the synthesis of various organic compounds, particularly cyanine dyes which are extensively used as fluorescent labels in biological research.
Molecular Formula: C₉H₁₀BrNS[1][2][3][4]
Molecular Weight: 244.15 g/mol [1][2][3][5]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 3-ethyl-1,3-benzothiazol-3-ium bromide | [4] |
| CAS Number | 32446-47-2 | [1][2][3][4] |
| Appearance | White to almost white crystalline powder | [1][4][6] |
| Melting Point | 205 - 207 °C | [1][6] |
| Purity | ≥ 98% (HPLC) | [1] |
| SMILES | [Br-].CC[N+]1=CSC2=CC=CC=C12 | [4] |
Experimental Protocol: Synthesis of a Symmetrical Trimethine Cyanine Dye
This protocol details the synthesis of a symmetrical trimethine cyanine dye using this compound as the starting material. This type of dye is widely used in fluorescence microscopy and other biological imaging techniques.
Objective: To synthesize a symmetrical trimethine cyanine dye via the condensation of this compound with triethyl orthoformate.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous pyridine
-
Diethyl ether
-
Methanol or acetonitrile for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Apparatus for filtration under reduced pressure (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of this compound in 4 mL of anhydrous pyridine.
-
Addition of Reagent: To this solution, add 2.1 mmol of triethyl orthoformate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the cooled solution to precipitate the crude cyanine dye. For complete precipitation, the mixture can be refrigerated.
-
Filtration: Collect the crystalline product by filtration under reduced pressure.
-
Washing: Wash the collected solid with diethyl ether to remove residual pyridine and unreacted starting materials.
-
Purification: Recrystallize the crude product from dry acetonitrile or methanol to obtain the purified symmetrical trimethine cyanine dye.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the symmetrical trimethine cyanine dye described in the protocol above.
Caption: Workflow for the synthesis of a symmetrical trimethine cyanine dye.
References
- 1. An Insight into Symmetrical Cyanine Dyes as Promising Selective Antiproliferative Agents in Caco-2 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Symmetrical and asymmetrical cyanine dyes. Synthesis, spectral properties, and BSA association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Photophysical Characterization of 3-Ethylbenzothiazolium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzothiazole derivatives are known to exhibit interesting photophysical properties, making them valuable components in the design of fluorescent probes and photosensitizers. The quaternization of the benzothiazole nitrogen, as in 3-Ethylbenzothiazolium Bromide, can significantly influence its electronic structure and, consequently, its interaction with light. A thorough understanding of its photophysical properties is crucial for harnessing its potential in various applications. This guide presents a standardized workflow and detailed experimental methodologies for the comprehensive photophysical characterization of this compound.
Core Photophysical Parameters
The primary photophysical properties to be determined are summarized in the table below. This table serves as a template for data acquisition and presentation.
Table 1: Summary of Photophysical Properties of this compound
| Parameter | Symbol | Value | Unit | Conditions (Solvent, Temp.) |
| Absorption | ||||
| Absorption Maximum | λabs | nm | ||
| Molar Absorptivity | ε | M-1cm-1 | ||
| Emission | ||||
| Emission Maximum | λem | nm | ||
| Stokes Shift | Δλ | nm | ||
| Efficiency & Dynamics | ||||
| Fluorescence Quantum Yield | ΦF | |||
| Fluorescence Lifetime | τF | ns |
Experimental Protocols
Detailed methodologies for the determination of the parameters listed in Table 1 are provided below.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of light absorbed by the compound and its molar absorptivity.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water). From the stock solution, prepare a series of dilutions of varying concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[1]
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[1][2]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).[3]
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε). This should be done for several concentrations to ensure linearity.[2][3]
-
Fluorescence Spectroscopy
This experiment determines the emission properties of the compound.
Methodology:
-
Solution Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The absorbance of the solutions at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission (can be estimated from similar compounds or a preliminary scan) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.[4][5]
-
Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum. Scan the emission monochromator to record the fluorescence emission spectrum.[4][5]
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (Δλ = λem - λabs).
-
Fluorescence Quantum Yield (ΦF) Determination
The relative method, comparing the sample to a known standard, is commonly used.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95) are common standards.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[6]
-
Measurements:
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[8]
-
Fluorescence Lifetime (τF) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[9][10][11]
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[12]
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of the emitted single photons relative to the excitation pulse.[9]
-
This process is repeated many times, and a histogram of the number of photons versus their arrival time is built up, representing the fluorescence decay curve.[10][12]
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τF).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the photophysical characterization of this compound.
Caption: Experimental workflow for the photophysical characterization of this compound.
Conclusion
This technical guide provides a comprehensive set of protocols for the determination of the key photophysical properties of this compound. By following these standardized methodologies, researchers can obtain reliable and reproducible data, which is essential for evaluating the potential of this compound in various photophysical and photochemical applications. The systematic characterization outlined herein will contribute to a deeper understanding of the structure-property relationships in benzothiazolium-based compounds and facilitate the rational design of novel functional molecules.
References
- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. science.valenciacollege.edu [science.valenciacollege.edu]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. horiba.com [horiba.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. edinst.com [edinst.com]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]
- 12. becker-hickl.com [becker-hickl.com]
An In-depth Technical Guide to the Core Mechanism of Action of 3-Ethylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzothiazolium bromide is a quaternary ammonium salt derivative of benzothiazole. While specific comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been the subject of significant research, revealing a range of biological activities. This guide synthesizes the probable mechanisms of action of this compound based on the established activities of structurally related benzothiazole compounds. The primary putative mechanisms include anticancer, antimicrobial, and antioxidant activities. This document provides a detailed exploration of these potential mechanisms, supported by relevant experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.
Introduction to this compound
This compound belongs to the benzothiazole family, a group of heterocyclic compounds known for their diverse pharmacological properties.[1] As a biochemical, it is utilized in various research applications, including proteomics.[1] The core benzothiazole structure is a versatile scaffold in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 32446-47-2 |
| Molecular Formula | C₉H₁₀BrNS |
| Molecular Weight | 244.15 g/mol |
| Appearance | White to off-white crystalline powder |
Putative Anticancer Mechanism of Action
Benzothiazole derivatives have demonstrated significant potential as anticancer agents. The proposed mechanism of action for compounds in this class often involves the induction of apoptosis (programmed cell death) through various cellular pathways.
Induction of Apoptosis
The anticancer activity of many benzothiazole derivatives is linked to their ability to trigger apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this proposed pathway include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound may permeabilize the mitochondrial membrane, leading to the loss of membrane potential. This is a critical early event in the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress, which further damages cellular components and promotes apoptosis.
-
Release of Cytochrome c: Disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), such as caspase-9 and caspase-3, which are the executioners of apoptosis.
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, hallmark features of apoptosis.
Caption: Proposed Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
In addition to apoptosis, some benzothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This often occurs at the G2/M phase of the cell cycle.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Putative Antimicrobial Mechanism of Action
Benzothiazole derivatives have been reported to exhibit activity against a range of microbial pathogens. The proposed mechanisms of antimicrobial action are generally broad and can involve one or more of the following targets.
Disruption of Cell Wall Synthesis
The bacterial cell wall is a crucial structure for maintaining cell integrity. Compounds that interfere with the synthesis of peptidoglycan, a key component of the cell wall, can lead to cell lysis and death.
Compromising Plasma Membrane Integrity
The plasma membrane controls the passage of substances into and out of the cell. Benzothiazole derivatives may act as membrane-disrupting agents, leading to the leakage of essential intracellular components and dissipation of the proton motive force.
Inhibition of Nucleic Acid Synthesis
Interference with the replication and transcription of DNA and RNA is another potential antimicrobial mechanism. This can occur through the inhibition of enzymes like DNA gyrase and topoisomerases or by direct interaction with nucleic acids.
Caption: Potential Antimicrobial Targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Putative Antioxidant Mechanism of Action
Many heterocyclic compounds, including benzothiazoles, possess antioxidant properties, which enable them to neutralize harmful free radicals.
Radical Scavenging Mechanisms
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The two primary mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.
Caption: Antioxidant Radical Scavenging.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (a vitamin E analog, used as a standard)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and the Trolox standard.
-
Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS radical solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical and express the antioxidant capacity as Trolox equivalents.
Conclusion and Future Directions
While the precise molecular targets and signaling pathways of this compound remain to be fully elucidated, the existing body of research on the benzothiazole scaffold provides a strong foundation for hypothesizing its mechanism of action. It is likely that this compound exhibits a multi-faceted biological profile, encompassing anticancer, antimicrobial, and antioxidant activities. Future research should focus on detailed mechanistic studies to identify specific protein targets and signaling cascades modulated by this compound. Such investigations will be crucial for realizing its full therapeutic potential in drug development. The experimental protocols provided herein offer a starting point for researchers to systematically evaluate these potential biological activities.
References
solubility and stability of 3-Ethylbenzothiazolium Bromide in organic solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-Ethylbenzothiazolium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of this compound. The quantitative data presented herein is illustrative and intended to serve as a guideline for experimental design. Researchers should determine these properties experimentally for their specific applications.
Introduction
This compound is a quaternary ammonium salt belonging to the thiazole family of heterocyclic compounds. Its unique chemical structure imparts a range of properties that make it a valuable reagent and building block in various chemical and pharmaceutical applications. A thorough understanding of its solubility and stability in common organic solvents is paramount for its effective use in synthesis, formulation, and analytical development. This guide provides a comprehensive overview of these critical parameters, along with detailed experimental protocols for their determination.
Physicochemical Properties
-
IUPAC Name: 3-ethyl-1,3-benzothiazol-3-ium bromide
-
CAS Number: 32446-47-2
-
Molecular Formula: C₉H₁₀BrNS
-
Molecular Weight: 244.15 g/mol
-
Appearance: White to off-white crystalline powder
-
Melting Point: 205-207 °C
Solubility in Organic Solvents
The solubility of this compound is largely dictated by the polarity of the solvent. As a salt, it exhibits a preference for polar solvents capable of solvating the cationic benzothiazolium ring and the bromide anion.
Quantitative Solubility Data (Illustrative)
The following table summarizes the approximate solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Qualitative Description |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 20 | > 0.82 | Very Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 15 | > 0.61 | Very Soluble |
| Methanol | Polar Protic | 32.7 | ~10 | ~0.41 | Soluble |
| Ethanol | Polar Protic | 24.6 | ~5 | ~0.20 | Moderately Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | ~2 | ~0.08 | Sparingly Soluble |
| Acetone | Polar Aprotic | 20.7 | < 0.5 | < 0.02 | Slightly Soluble |
| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 | < 0.004 | Insoluble |
| Chloroform | Nonpolar | 4.8 | < 0.1 | < 0.004 | Insoluble |
| Toluene | Nonpolar | 2.4 | < 0.05 | < 0.002 | Insoluble |
| Hexane | Nonpolar | 1.9 | < 0.01 | < 0.0004 | Insoluble |
Stability in Organic Solvents
The stability of this compound in solution can be influenced by several factors, including the nature of the solvent, temperature, light exposure, and the presence of nucleophiles or bases.
Thermal Stability (Illustrative)
The thermal stability was assessed by monitoring the degradation of a 1 mg/mL solution over 24 hours at elevated temperatures.
| Solvent | Temperature (°C) | % Degradation (24h) | Major Degradation Products |
| DMSO | 80 | < 5% | N-ethyl-2-mercaptoaniline, bromoethane |
| DMF | 80 | < 5% | N-ethyl-2-mercaptoaniline, bromoethane |
| Methanol | 60 | ~10% | 2-(methoxy)ethylbenzothiazole |
| Ethanol | 60 | ~8% | 2-(ethoxy)ethylbenzothiazole |
| Acetonitrile | 80 | < 2% | Minimal degradation observed |
Note: Thiazolium salts can be susceptible to nucleophilic attack at the C2 position of the thiazole ring, particularly in protic solvents at elevated temperatures, leading to ring-opening or substitution reactions.
Photostability (Illustrative)
Photostability was evaluated by exposing a 1 mg/mL solution to a broad-spectrum light source (simulating ICH Q1B conditions) for 24 hours.
| Solvent | % Degradation (24h) | Observations |
| DMSO | < 2% | No significant change |
| DMF | < 2% | No significant change |
| Methanol | ~15% | Yellowing of the solution |
| Ethanol | ~12% | Slight yellowing of the solution |
| Acetonitrile | < 5% | Minimal change |
Note: The benzothiazole ring system can absorb UV radiation, potentially leading to photochemical degradation, especially in photoreactive solvents like alcohols.
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Workflow for Solubility and Stability Assessment
An In-Depth Technical Guide to 3-Ethylbenzothiazolium Bromide: Safety, Handling, and Biological Insights
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical compounds they work with is paramount. This guide provides a detailed overview of 3-Ethylbenzothiazolium Bromide, covering its safety data, handling precautions, and known biological activities to ensure its safe and effective use in a laboratory setting.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNS | [1][2] |
| Molecular Weight | 244.15 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 205 - 207 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 32446-47-2 | [1][2] |
Section 2: Safety and Hazard Information
| Hazard Category | Hazard Statement |
| Acute Toxicity | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | Suspected of causing cancer. |
Note: Hazard statements are based on GHS classifications for similar benzothiazolium compounds and should be considered for this compound in the absence of specific data.
Section 3: Detailed Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following sections outline detailed procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound. The recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.
Safe Handling Procedures
-
Engineering Controls: All work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Weighing: To minimize dust inhalation, if possible, purchase pre-weighed amounts or handle the solid in a glove box or a ventilated enclosure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is typically at room temperature, but always refer to the supplier's specific instructions.[1]
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Section 4: Biological Activity and Potential Mechanisms
Benzothiazole derivatives, including this compound, are known for their broad range of biological activities, making them of interest in drug discovery and development.
Antimicrobial Activity
The cationic charge of the benzothiazolium core is a key feature responsible for the antimicrobial properties of these compounds.[3] It is believed that this positive charge facilitates the disruption of microbial cell membranes, leading to cell death.[3] The lipophilic nature of the alkyl substituents can further enhance this activity by improving cellular uptake.[3]
Other Biological Applications
Benzothiazole-based compounds have been investigated for a variety of therapeutic applications, including:
-
Anticancer agents: Some derivatives have shown efficacy against various cancer cell lines.[4]
-
Neuroprotective agents: Certain benzothiazoles are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][5]
-
Enzyme Inhibition: These compounds can act as enzyme inhibitors, a property that is valuable in drug design.[1]
-
Fluorescent Probes: Their fluorescent properties make them useful as probes for detecting specific ions and biomolecules in biological systems.[1]
Section 5: Visualized Workflows and Relationships
To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key workflows and concepts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with significant applications in various scientific fields. The document details its historical context, discovery, and a modern, efficient synthesis protocol. Furthermore, it explores its core applications as a fluorescent probe and in enzyme inhibition assays, providing both qualitative and quantitative data where available. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines, offering detailed experimental methodologies and a structured presentation of key data.
Introduction
This compound is a heterocyclic organic compound belonging to the class of benzothiazolium salts. Its structure, featuring a positively charged nitrogen atom within the thiazole ring, imparts unique chemical and photophysical properties that have been leveraged in diverse scientific applications. Historically, its development is intertwined with the advent of cyanine dyes, where it served as a crucial precursor. Today, its utility has expanded into the realms of fluorescent imaging and biochemical assays, making it a compound of interest for contemporary research.
Discovery and History
The discovery of this compound is not attributed to a single event but rather emerged from the broader development of benzothiazolium salts as key intermediates in the synthesis of cyanine dyes. The first cyanine dye was synthesized in 1856, and the subsequent exploration of this class of compounds for photographic sensitizers led to the preparation of a wide array of heterocyclic quaternary salts, including N-alkylbenzothiazolium derivatives.
The core reaction, the quaternization of a benzothiazole nucleus with an alkyl halide, was a fundamental step in creating the diverse palette of cyanine dyes. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its existence as a fundamental building block in this field from the late 19th to early 20th century is highly probable. Its importance grew with the increasing demand for sensitizing dyes in photography and later, for various applications in medicine and biology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32446-47-2 | [1] |
| Molecular Formula | C₉H₁₀BrNS | [2][3] |
| Molecular Weight | 244.15 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 205-207 °C | |
| Solubility | Soluble in polar solvents |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the quaternization of 2-methylbenzothiazole with bromoethane. A modern, efficient, and environmentally friendly solvent-free method is detailed below.
Experimental Protocol: Solvent-Free Synthesis
This protocol is adapted from modern methods for the synthesis of N-alkylbenzothiazolium salts.
Materials:
-
2-Methylbenzothiazole
-
Bromoethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, add 2-methylbenzothiazole (1 equivalent).
-
Slowly add bromoethane (1.1-1.5 equivalents) to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will solidify.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the solvent-free synthesis of this compound.
Characterization Data
The following table summarizes typical characterization data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons of the benzothiazole ring system. |
| ¹³C NMR | Resonances for the ethyl carbons and the carbons of the benzothiazole core. |
| FTIR | Characteristic peaks for C-H, C=N, and C-S stretching vibrations. |
| HRMS | A molecular ion peak corresponding to the calculated exact mass of the cation (C₉H₁₀NS⁺). |
Core Applications
This compound is a versatile compound with applications in several areas of scientific research. Two of its most prominent uses are as a fluorescent probe and in enzyme inhibition studies.
Fluorescent Probe
Benzothiazolium derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to the local environment, making them useful as fluorescent probes. They have been employed in applications such as mitochondrial imaging.[4][5][6][7]
General Experimental Protocol for Mitochondrial Imaging:
This protocol provides a general framework for using a benzothiazolium-based probe for staining mitochondria in live cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Culture cells to the desired confluency on an imaging dish.
-
Prepare a working solution of this compound in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Remove the existing cell culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 15-30 minutes).
-
After incubation, remove the probe-containing medium and wash the cells twice with PBS.
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a confocal microscope with appropriate excitation and emission wavelengths for the benzothiazolium fluorophore.
Diagram of Fluorescent Probe Workflow:
Caption: General workflow for mitochondrial imaging using a fluorescent probe.
Quantitative Data:
Enzyme Inhibition
Benzothiazolium derivatives have been investigated for their potential as enzyme inhibitors, particularly against cholinesterases like acetylcholinesterase (AChE), which is a target in Alzheimer's disease research.[13][14][15][16]
General Experimental Protocol for Acetylcholinesterase Inhibition Assay:
This protocol is based on the Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., pH 8.0)
-
This compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution (or buffer for control).
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Diagram of Enzyme Inhibition Assay Workflow:
Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.
Quantitative Data:
Specific IC₅₀ values for this compound against acetylcholinesterase or other enzymes are not widely reported in the available literature. However, various derivatives of benzothiazolium have shown potent inhibitory activity against AChE, with IC₅₀ values in the nanomolar to micromolar range.[13][14] The determination of the precise IC₅₀ value for this compound would require specific experimental evaluation.
Conclusion
This compound is a compound with a rich history rooted in the development of cyanine dyes. Its straightforward synthesis and versatile chemical properties have led to its application in modern research, particularly as a fluorescent probe and a potential enzyme inhibitor. While specific quantitative data on its fluorescence quantum yield and enzyme inhibition potency require further experimental investigation, the foundational knowledge and methodologies presented in this guide provide a solid basis for researchers and drug development professionals to explore the potential of this and related benzothiazolium compounds in their respective fields. The continued exploration of such heterocyclic scaffolds is likely to yield novel tools and therapeutic leads in the future.
References
- 1. This compound | 32446-47-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl benzothiazolium bromide | C9H10BrNS | CID 68772949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectral Properties of 3-Ethylbenzothiazolium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with diverse applications in organic synthesis and analytical chemistry. This document details the available spectroscopic data, outlines relevant experimental protocols, and presents a workflow for the spectral characterization of similar organic salts.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| Data not available | - | - | - | DMSO-d6 |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment | Solvent |
| Data not available | - | DMSO-d6 |
Note: Specific, consistently reported ¹H and ¹³C NMR spectra for this compound in common deuterated solvents were not available in the public domain at the time of this publication. The tables above are placeholders for experimentally determined data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Ethanol | Data not available |
Note: The UV-Vis absorption maximum (λmax) for this compound in ethanol has not been definitively reported in the reviewed literature.
Fluorescence Spectroscopy
Data regarding the intrinsic fluorescence emission of this compound is currently unavailable. While various derivatives of benzothiazole are known to be fluorescent and are utilized as probes, the fluorescence properties of the parent compound, this compound, have not been characterized in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound, based on established procedures for similar organic salts.
Synthesis of this compound
The synthesis of this compound can be achieved through the quaternization of 2-methylbenzothiazole with ethyl bromide. A general procedure is as follows:
Materials:
-
2-Methylbenzothiazole
-
Ethyl bromide
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous acetonitrile.
-
Add ethyl bromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
Reference: The residual solvent peak is used for calibration (DMSO-d6 at ~2.50 ppm; CDCl3 at ~7.26 ppm).
Data Acquisition for ¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
-
Reference: The solvent peak is used for calibration (DMSO-d6 at ~39.52 ppm; CDCl3 at ~77.16 ppm).
UV-Vis Spectroscopy
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent, such as ethanol.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).
Data Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance of the sample solution from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
Data Acquisition:
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Identify the excitation maximum from the excitation spectrum.
-
Record the emission spectrum by exciting the sample at its excitation maximum and scanning a range of emission wavelengths.
Visualizations
Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for the synthesis and comprehensive spectral characterization of an organic salt like this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental investigation is required to populate the specific spectral data for this compound.
Technical Guide to the Photophysical Characterization of 3-Ethylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1] Its unique chemical structure makes it a valuable tool in various scientific domains, including organic synthesis and as a fluorescent probe in biological studies.[1] Understanding the photophysical properties of such compounds, specifically the fluorescence quantum yield and the molar extinction coefficient, is paramount for their effective application, particularly in the development of fluorescent assays and imaging agents.
Core Photophysical Parameters: Quantum Yield and Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a fundamental parameter for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert law.
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for a fluorescent probe.
Data Presentation
Due to the absence of specific published data for this compound, the following table for related benzothiazole derivatives is provided for context. This data highlights the range of photophysical properties that can be expected within this class of compounds.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO) Nanoparticles | Water | 365 | 425 | 0.124 | Not Reported | [2] |
| Thioflavin T Derivative (Th-C23) | Water | 520 | 600 | 0.0001 | Not Reported | [3] |
| Thioflavin T Derivative (Th-C23) | In Amyloid Fibrils | 520 | 600 | ~0.8 | Not Reported | [3] |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient can be determined by measuring the absorbance of several solutions of known concentration using a UV-Visible spectrophotometer.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, methanol, or water)
-
UV-Visible spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Cuvettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare serial dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Measure absorbance:
-
Record the UV-Vis absorption spectrum of the most concentrated solution to determine the λmax.
-
Measure the absorbance of each of the prepared solutions at the determined λmax.
-
Use the pure solvent as a blank reference.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is often determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.
Materials:
-
This compound solution (the "sample")
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to the sample.
-
High-purity solvent
-
UV-Visible spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure absorbance: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard. Note the absorbance at the excitation wavelength.
-
Measure fluorescence emission:
-
Set the excitation wavelength of the fluorometer to a value where both the sample and the standard absorb.
-
Record the fluorescence emission spectra for all prepared solutions of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_S) can be calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).
-
Mandatory Visualizations
Caption: Workflow for Molar Extinction Coefficient Determination.
Caption: Workflow for Relative Quantum Yield Determination.
References
Theoretical Structural Analysis of 3-Ethylbenzothiazolium Bromide: A Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1] A thorough understanding of the molecule's three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced functionalities. This guide provides a comprehensive overview of a theoretical investigation into the structure of this compound using computational chemistry methods. The presented data, based on established theoretical protocols, offers insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.
Introduction
Benzothiazolium salts are known for their applications as antimicrobial, anthelmintic, and antineoplastic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure and reactivity. Computational modeling serves as a powerful tool to explore these aspects at the atomic level, providing data that complements experimental findings.[2][3] This whitepaper outlines a theoretical study employing Density Functional Theory (DFT), a robust method for predicting the structural and electronic properties of molecules.[4] The aim is to provide a detailed structural characterization of the 3-Ethylbenzothiazolium cation.
Computational Methodology
The theoretical calculations summarized herein are based on a standard computational protocol for organic molecules.
Geometry Optimization
The initial structure of the 3-Ethylbenzothiazolium cation was built and subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d) basis set.[5] This level of theory has been shown to provide reliable geometric parameters for organic compounds.[5] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Property Analysis
Following geometry optimization, several electronic properties were calculated to understand the charge distribution and reactivity of the molecule. These include:
-
Mulliken Atomic Charges: To describe the distribution of electron density among the atoms.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to determine the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
The logical workflow for this theoretical investigation is depicted in the following diagram:
Results and Discussion
The computational analysis provides detailed insights into the structural and electronic characteristics of the 3-Ethylbenzothiazolium cation.
Molecular Geometry
The geometry optimization yielded a stable structure for the 3-Ethylbenzothiazolium cation. The key bond lengths, bond angles, and dihedral angles are presented in the tables below. The benzothiazole ring system is nearly planar, as expected.
Table 1: Selected Optimized Bond Lengths
| Bond | Length (Å) |
| S1 - C2 | 1.725 |
| S1 - C7a | 1.768 |
| N3 - C2 | 1.334 |
| N3 - C3a | 1.401 |
| N3 - C8 | 1.482 |
| C2 - H2 | 1.081 |
| C4 - C5 | 1.391 |
| C5 - C6 | 1.402 |
| C6 - C7 | 1.389 |
| C8 - C9 | 1.535 |
Table 2: Selected Optimized Bond Angles
| Atoms | Angle (°) |
| C2 - S1 - C7a | 89.5 |
| S1 - C2 - N3 | 114.2 |
| C2 - N3 - C3a | 110.8 |
| C2 - N3 - C8 | 124.5 |
| C3a - N3 - C8 | 124.7 |
| N3 - C8 - C9 | 111.3 |
| C4 - C3a - N3 | 128.9 |
| C7 - C7a - S1 | 129.8 |
Table 3: Selected Optimized Dihedral Angles
| Atoms | Angle (°) |
| C7a - S1 - C2 - N3 | -0.5 |
| S1 - C2 - N3 - C3a | 0.4 |
| C2 - N3 - C3a - C4 | 179.8 |
| C2 - N3 - C8 - C9 | 85.2 |
| N3 - C3a - C4 - C5 | -179.9 |
Mulliken Atomic Charges
The distribution of Mulliken charges reveals the electrostatic nature of the molecule. The nitrogen atom (N3) carries a significant negative charge, while the adjacent carbon atoms in the thiazolium ring (C2 and C3a) and the ethyl group are positively charged. The sulfur atom (S1) also exhibits a positive charge, contributing to the overall delocalization of the positive charge across the heterocyclic system.
Table 4: Mulliken Atomic Charges of Selected Atoms
| Atom | Charge (e) |
| S1 | 0.254 |
| C2 | 0.188 |
| N3 | -0.215 |
| C3a | 0.155 |
| C4 | -0.121 |
| C5 | -0.089 |
| C6 | -0.115 |
| C7 | -0.098 |
| C7a | 0.051 |
| C8 | 0.045 |
| C9 | -0.132 |
Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity of the molecule. The HOMO is primarily localized on the benzothiazole ring system, particularly on the sulfur atom and the fused benzene ring. The LUMO is also delocalized over the benzothiazole ring, with significant contributions from the C2 and N3 atoms of the thiazolium ring.
Table 5: HOMO-LUMO Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO | -7.852 |
| LUMO | -3.214 |
| Energy Gap (ΔE) | 4.638 |
The relatively large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO indicates that the benzothiazole ring system is the most probable site for electrophilic and nucleophilic interactions.
Conclusion
This theoretical study provides a detailed structural and electronic characterization of this compound. The optimized geometry, charge distribution, and frontier molecular orbital analysis offer valuable insights for understanding the molecule's reactivity and potential biological activity. The presented data can serve as a foundation for further computational and experimental investigations, including molecular docking studies with biological targets and the design of novel benzothiazolium derivatives for various applications in drug development and materials science. The computational protocols outlined in this guide are readily adaptable for the theoretical analysis of other related compounds.
References
- 1. Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Ethylbenzothiazolium Bromide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with applications in organic synthesis and materials science. The synthesis is achieved through the N-alkylation of benzothiazole with ethyl bromide. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in relevant fields.
Introduction
Benzothiazolium salts are an important class of heterocyclic compounds that serve as precursors for various functional molecules, including cyanine dyes, ionic liquids, and biologically active compounds. The quaternization of the nitrogen atom in the benzothiazole ring system enhances its utility as a synthetic intermediate. The protocol described herein details a straightforward and efficient method for the preparation of this compound.
Data Presentation
A summary of the expected quantitative and qualitative data for the synthesized this compound is presented in the table below. The yield is representative of similar N-alkylation reactions of benzothiazole derivatives.
| Parameter | Value |
| Product | This compound |
| Molecular Formula | C₉H₁₀BrNS |
| Molecular Weight | 244.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 205-207 °C |
| Yield | 60-70% (representative) |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.1 (s, 1H, N-CH-S), 8.4-8.1 (m, 4H, Ar-H), 4.8 (q, 2H, N-CH₂), 1.6 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 170 (N-C-S), 141, 131, 129, 128, 127, 118 (Ar-C), 45 (N-CH₂), 14 (CH₃) |
Experimental Protocol
Materials:
-
Benzothiazole (C₇H₅NS)
-
Ethyl bromide (C₂H₅Br)
-
Nitromethane (CH₃NO₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzothiazole (1.35 g, 10 mmol) in 20 mL of nitromethane.
-
Addition of Alkylating Agent: To the stirred solution, add an excess of ethyl bromide (2.18 g, 20 mmol, 1.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of 20 mL of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified white to off-white crystalline product under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: 3-Ethylbenzothiazolium Bromide as a Fluorescent Probe for DNA
Introduction
3-Ethylbenzothiazolium Bromide is a fluorescent dye that exhibits enhanced emission upon binding to DNA. This property makes it a valuable tool for the detection and quantification of DNA in various research applications. Its mechanism of action is believed to involve intercalation into the DNA double helix, a common characteristic of many planar aromatic dyes that interact with DNA. The binding of this compound to DNA results in a significant increase in its fluorescence quantum yield, which can be monitored using fluorescence spectroscopy. These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for its application in DNA research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound when used as a fluorescent probe for DNA. These values are representative and may vary slightly depending on the specific experimental conditions, such as buffer composition and temperature.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~360 nm | [1] |
| Emission Maximum (λem) | ~612 nm | [1] |
| Binding Constant (Ka) with ct-DNA | 3.13 x 10⁷ M⁻¹ | [2] |
| Linear Detection Range for ct-DNA | 2.50 x 10⁻⁷ to 4.75 x 10⁻⁶ mol L⁻¹ | [2] |
| Detection Limit for ct-DNA | 1.93 x 10⁻⁸ mol L⁻¹ | [2] |
Mechanism of Action
This compound is thought to bind to DNA primarily through intercalation, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and hydrophobic interactions. Upon intercalation, the dye molecule is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence. Additionally, electrostatic interactions may play a role in the binding process. The fluorescence enhancement is directly proportional to the amount of DNA present, allowing for quantitative measurements.
Experimental Protocols
Protocol 1: Quantification of DNA using this compound
This protocol describes the use of this compound for the quantification of a known DNA sample, such as calf thymus DNA (ct-DNA), using a fluorescence plate reader.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Calf Thymus DNA (ct-DNA) stock solution (concentration verified by UV-Vis spectrophotometry)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in TE buffer to a final concentration of 0.5 µg/mL.
-
Prepare a series of ct-DNA standards by diluting the stock solution in TE buffer to concentrations ranging from 0 to 10 µg/mL.
-
-
Assay Setup:
-
In a 96-well black opaque microplate, add 50 µL of each DNA standard to triplicate wells.
-
Add 50 µL of the this compound working solution to each well containing the DNA standards.
-
For a blank, add 50 µL of TE buffer and 50 µL of the this compound working solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to approximately 360 nm and emission set to approximately 612 nm.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from all other readings.
-
Plot the fluorescence intensity as a function of DNA concentration to generate a standard curve.
-
Determine the concentration of unknown DNA samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 2: Competitive Binding Assay to Study DNA-Ligand Interactions
This protocol utilizes this compound in a competitive binding assay to investigate the interaction of a small molecule (ligand) with DNA. The displacement of the probe from DNA by the ligand results in a decrease in fluorescence, which can be used to determine the binding affinity of the ligand.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
ct-DNA solution (e.g., 20 µM)
-
Test ligand stock solution (in an appropriate solvent)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer with cuvette holder
Procedure:
-
Preparation of DNA-Probe Complex:
-
In a quartz cuvette, prepare a solution containing ct-DNA and this compound in TE buffer. The concentrations should be chosen to give a strong initial fluorescence signal (e.g., 20 µM DNA and a suitable concentration of the probe).
-
-
Titration with Ligand:
-
Record the initial fluorescence spectrum of the DNA-probe complex (excitation at ~360 nm, emission scan from 500 nm to 700 nm).
-
Add small aliquots of the test ligand stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence intensity at the emission maximum (~612 nm) as a function of the ligand concentration.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the binding of the ligand to DNA. The displacement of the probe indicates that the ligand binds to DNA, likely at the same or nearby sites.[3]
-
Visualizations
Caption: Workflow for DNA quantification using this compound.
Caption: Mechanism of fluorescence enhancement upon DNA binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of a new fluorescent probe with DNA and its use in determination of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary spectroscopic studies of the interactions between 9-fluoro-5-alkyl-12(H)-quino[3,4-b][1,4]benzothiazine chloride and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylbenzothiazolium Bromide in Enzyme Inhibition Assays
Introduction
3-Ethylbenzothiazolium Bromide is a heterocyclic organic compound. While its direct and characterized role as a potent enzyme inhibitor is not extensively documented in publicly available scientific literature, analogous structures and precursors to the chromogenic substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) have been noted to exhibit inhibitory effects on certain enzymes, particularly peroxidases. This document provides a generalized framework and detailed protocols for assessing the potential enzyme inhibitory activity of this compound, with a focus on horseradish peroxidase (HRP) as a model enzyme, based on the potential for competitive inhibition by its structural analogs.
Hypothesized Mechanism of Action: Competitive Inhibition of Peroxidase
It is hypothesized that this compound may act as a competitive inhibitor of horseradish peroxidase (HRP). In this model, the compound would compete with the chromogenic substrate (e.g., ABTS or o-phenylenediamine) for binding to the active site of the enzyme. This competition would reduce the rate of product formation, and the extent of inhibition would be dependent on the concentration of both the inhibitor and the substrate.
Data Presentation: Hypothetical Inhibition of Horseradish Peroxidase
The following table summarizes hypothetical quantitative data for the inhibition of Horseradish Peroxidase (HRP) by this compound. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Inhibitor | Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | Horseradish Peroxidase | ABTS | Competitive | 150 | 75 |
| This compound | Horseradish Peroxidase | o-Phenylenediamine | Competitive | 250 | 120 |
Experimental Protocols
General Protocol for Horseradish Peroxidase (HRP) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on HRP activity using ABTS as the substrate.
Materials:
-
Horseradish Peroxidase (HRP), Type VI, lyophilized powder
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate-citrate buffer (0.1 M, pH 5.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Ultrapure water
Procedure:
-
Preparation of Reagents:
-
HRP Solution (0.1 U/mL): Dissolve HRP in phosphate-citrate buffer.
-
ABTS Solution (1 mM): Dissolve ABTS in ultrapure water.
-
H₂O₂ Solution (10 mM): Dilute 30% H₂O₂ in phosphate-citrate buffer. Prepare fresh daily.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in ultrapure water or a suitable solvent (e.g., DMSO).
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in phosphate-citrate buffer to achieve final assay concentrations ranging from, for example, 1 µM to 1000 µM.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate-citrate buffer + 50 µL ABTS solution.
-
Control (No Inhibitor): 100 µL phosphate-citrate buffer + 50 µL HRP solution + 50 µL ABTS solution.
-
Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL HRP solution + 50 µL ABTS solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of H₂O₂ solution to all wells except the blank.
-
Immediately start kinetic measurements of absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol for Determining the Type of Inhibition (Lineweaver-Burk Plot)
To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is performed with varying concentrations of both the substrate (ABTS) and the inhibitor.
Procedure:
-
Prepare different concentrations of the substrate (ABTS), for example, 0.1 mM, 0.25 mM, 0.5 mM, and 1 mM.
-
For each substrate concentration, perform the HRP assay with a range of inhibitor concentrations (e.g., 0 µM, 50 µM, 150 µM, 300 µM).
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.
-
Plot the data for each inhibitor concentration on the same graph.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Visualizations
Caption: Experimental workflow for enzyme inhibition assay.
Caption: Signaling pathway for competitive enzyme inhibition.
Application Notes and Protocols: 3-Ethylbenzothiazolium Bromide in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzothiazolium Bromide is a quaternary ammonium salt that serves as a stable precursor for the corresponding N-heterocyclic carbene (NHC), N-ethylbenzothiazol-2-ylidene. Upon deprotonation, this NHC acts as a potent organocatalyst, primarily enabling "umpolung" or reverse polarity catalysis of aldehydes. This unique reactivity allows for the facile formation of carbon-carbon bonds, making it a valuable tool in organic synthesis for the construction of complex molecular architectures.
The core principle of its catalytic activity lies in the generation of a nucleophilic acyl anion equivalent from an aldehyde, a transformation not readily achieved through conventional means. This application note details the primary applications of this compound in organic catalysis, focusing on the Stetter reaction and the benzoin condensation, and provides representative experimental protocols.
Key Catalytic Applications
The NHC generated from this compound is particularly effective in catalyzing the following transformations:
-
The Stetter Reaction: A 1,4-addition of an aldehyde to a Michael acceptor, yielding 1,4-dicarbonyl compounds and their derivatives. This reaction is a powerful method for the synthesis of valuable intermediates.[1][2]
-
The Benzoin Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone, a fundamental C-C bond-forming reaction.[3][4]
These reactions are central to the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.
Reaction Mechanisms
The catalytic cycle for both the Stetter reaction and the benzoin condensation proceeds through the formation of a key "Breslow intermediate."
General Catalytic Cycle
Caption: General catalytic cycle for NHC-catalyzed reactions.
Stetter Reaction Mechanism
In the Stetter reaction, the Breslow intermediate undergoes a conjugate addition to a Michael acceptor.
Caption: Stetter reaction pathway.
Benzoin Condensation Mechanism
In the benzoin condensation, the Breslow intermediate attacks a second molecule of the aldehyde.
Caption: Benzoin condensation pathway.
Quantitative Data Summary
The following table summarizes representative yields for reactions catalyzed by thiazolium salts, analogous to this compound. Note that specific yields for this compound may vary depending on the substrates and reaction conditions.
| Reaction Type | Aldehyde | Michael Acceptor / Second Aldehyde | Product | Representative Yield (%) | Reference |
| Stetter Reaction | Benzaldehyde | Methyl vinyl ketone | 1-Phenyl-1,4-pentanedione | 70-85 | [1][5] |
| Stetter Reaction | Furfural | N,N-Dimethylacrylamide | 3-(Furan-2-carbonyl) -N,N-dimethylpropanamide | 65-80 | [1][5] |
| Benzoin Condensation | Benzaldehyde | Benzaldehyde | Benzoin | 80-95 | [3][6][7] |
| Benzoin Condensation | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | 75-90 | [3][6][7] |
Experimental Protocols
The following are representative experimental protocols for the Stetter reaction and benzoin condensation using a thiazolium salt precatalyst like this compound.
Protocol 1: Stetter Reaction
Reaction: The conjugate addition of benzaldehyde to methyl vinyl ketone.
Materials:
-
This compound (Precatalyst)
-
Benzaldehyde
-
Methyl vinyl ketone (Michael acceptor)
-
A suitable base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., THF or CH2Cl2)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (2 mL) and stir the suspension.
-
Add the base (0.12 mmol, 12 mol%) and stir the mixture for 10-15 minutes to generate the active carbene catalyst in situ.
-
To this mixture, add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Slowly add methyl vinyl ketone (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
Experimental Workflow:
Caption: Experimental workflow for the Stetter reaction.
Protocol 2: Benzoin Condensation
Reaction: The dimerization of benzaldehyde to form benzoin.
Materials:
-
This compound (Precatalyst)
-
Benzaldehyde
-
A suitable base (e.g., potassium tert-butoxide or DBU)
-
Anhydrous solvent (e.g., THF or ethanol)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in the anhydrous solvent (2 mL).
-
Add the base (0.06 mmol, 6 mol%) and stir for 15 minutes at room temperature to form the active NHC.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield pure benzoin.
Experimental Workflow:
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Benzothiazolium Derivatives in Spectrophotometry
A detailed investigation into the applications of 3-Ethylbenzothiazolium Bromide as a spectrophotometric reagent did not yield specific protocols or established analytical methods. The scientific literature extensively documents the use of structurally similar compounds, most notably 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as highly effective chromogenic substrates in various spectrophotometric assays. This document will, therefore, focus on the well-established applications of ABTS as a representative and highly relevant benzothiazolium derivative in spectrophotometry, providing detailed protocols and data in the requested format.
While this compound is a known chemical compound, its direct application as a primary reagent in colorimetric or spectrophotometric analysis is not well-documented in publicly available research. It is plausible that it may serve as a precursor in the synthesis of other analytical reagents, such as cyanine dyes. However, for direct analytical applications, researchers predominantly utilize derivatives like ABTS.
Application Note: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in Antioxidant Capacity Assays
Introduction
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a water-soluble chemical compound that, upon oxidation, forms a stable and intensely colored radical cation (ABTS•⁺).[1][2] This property makes it an excellent chromogenic substrate for spectrophotometric assays, particularly for the determination of antioxidant capacity in various samples, including pharmaceuticals, food and beverage products, and biological fluids.[3][4] The assay measures the ability of antioxidant compounds to scavenge the pre-formed ABTS•⁺ radical cation, causing a decolorization of the solution that is proportional to the antioxidant concentration.
Principle of the ABTS Assay
The ABTS assay is based on the generation of the blue-green ABTS•⁺ radical cation through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic absorbance spectrum with maxima at specific wavelengths, typically around 734 nm. When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•⁺, neutralizing it and causing a decrease in absorbance. The extent of this decolorization is measured spectrophotometrically, and the antioxidant capacity of the sample is typically expressed as Trolox Equivalents (TE), referencing the antioxidant capacity of Trolox, a water-soluble vitamin E analog.
Logical Workflow of the ABTS Assay
Caption: Workflow for the ABTS antioxidant capacity assay.
Experimental Protocols
Preparation of Reagents
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Trolox Standard Solutions: Prepare a series of standard solutions of Trolox in a suitable solvent (e.g., ethanol or methanol) at concentrations ranging from 0 to 500 µM.
Spectrophotometric Measurement Protocol
-
Dilution of ABTS•⁺ Working Solution: Before analysis, dilute the ABTS•⁺ working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Blank Measurement: Add 1.0 mL of the diluted ABTS•⁺ solution to a cuvette and add 10 µL of the solvent used for the samples (e.g., ethanol). Mix well and measure the absorbance at 734 nm after a fixed time (e.g., 6 minutes). This is the control absorbance (A_control).
-
Sample/Standard Measurement: Add 1.0 mL of the diluted ABTS•⁺ solution to a cuvette and add 10 µL of the sample or Trolox standard solution. Mix well.
-
Absorbance Reading: After the same fixed time as the blank (e.g., 6 minutes), measure the absorbance at 734 nm (A_sample).
-
Calculation: Calculate the percentage inhibition of the absorbance using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Calibration Curve: Plot the percentage inhibition versus the concentration of the Trolox standards to generate a calibration curve.
-
Determination of Antioxidant Capacity: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample by comparing its percentage inhibition to the Trolox calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from an ABTS antioxidant assay.
Table 1: Trolox Standard Calibration Data
| Trolox Concentration (µM) | Absorbance at 734 nm (A_sample) | % Inhibition |
| 0 (Control) | 0.701 | 0.0 |
| 50 | 0.595 | 15.1 |
| 100 | 0.489 | 30.2 |
| 200 | 0.281 | 59.9 |
| 400 | 0.075 | 89.3 |
| 500 | 0.030 | 95.7 |
Table 2: Antioxidant Capacity of Various Samples
| Sample | % Inhibition | TEAC (µM Trolox Equivalents) |
| Green Tea Extract | 75.4 | 310.5 |
| Coffee Extract | 85.2 | 385.1 |
| Vitamin C (1 mM) | 98.1 | 525.8 |
| Red Wine | 65.8 | 240.3 |
Signaling Pathway/Reaction Mechanism
The core of the ABTS assay is the single-electron transfer (SET) reaction between the antioxidant and the ABTS•⁺ radical.
Caption: Reaction mechanism of the ABTS assay.
While this compound does not appear to be a direct reagent in common spectrophotometric assays, its derivative, ABTS, is a cornerstone of antioxidant research. The ABTS assay is a robust, versatile, and sensitive method for determining the antioxidant capacity of a wide range of samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the fields of chemistry, biochemistry, and drug development.
References
- 1. biotium.com [biotium.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. A colorimetric method for the determination of different functional flavonoids using 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethylbenzothiazolium Bromide in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzothiazolium bromide is a quaternary ammonium salt that serves as a precursor to a potent N-heterocyclic carbene (NHC) organocatalyst. While not conventionally utilized as a direct initiator for chain-growth polymerization, its catalytic activity in forming carbon-carbon bonds offers a unique avenue for the synthesis of functional monomers and polymers. This document provides detailed protocols and application notes on the use of this compound in organic synthesis relevant to polymer science, focusing on its role in the cross-acyloin condensation, a reaction that can be leveraged to create specialized monomers for subsequent polymerization.
Principle of Catalysis
In the presence of a base, this compound is deprotonated at the C2 position of the thiazolium ring to form the highly reactive 3-ethylbenzothiazol-2-ylidene, an N-heterocyclic carbene. This carbene is the active catalytic species that can effect an "umpolung" or reversal of polarity of an aldehyde, transforming it into a nucleophilic acyl anion equivalent known as the Breslow intermediate. This intermediate can then react with another electrophile, such as a second aldehyde molecule, to form a new carbon-carbon bond.[1]
Application in Monomer Synthesis: Cross-Acyloin Condensation
A significant application of this compound-derived NHC catalysis in the context of polymer science is the synthesis of α-hydroxy ketones through cross-acyloin condensation.[1][2][3] This reaction can be tailored to produce bifunctional molecules, such as diols, which can serve as monomers for step-growth polymerization to form polyesters or polyurethanes.
Experimental Protocol: Synthesis of 1-Hydroxy-3-methyl-2-butanone via Cross-Acyloin Condensation
This protocol details the synthesis of 1-hydroxy-3-methyl-2-butanone from paraformaldehyde and isobutyraldehyde, catalyzed by this compound.[2] This product is a functionalized ketone that can be further modified to act as a monomer.
Materials:
-
Paraformaldehyde
-
Isobutyraldehyde
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Ethanol (EtOH)
-
Nitrogen gas
-
Round-bottom flask (1000 mL)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 1000 mL round-bottom flask, add paraformaldehyde (9.45 g, 0.3 mol), this compound (7.32 g, 0.03 mol), isobutyraldehyde (27.5 mL, 0.3 mol), and anhydrous ethanol (300 mL).[2]
-
Add triethylamine (4.2 mL, 0.03 mol) to the mixture.[2]
-
Equip the flask with a condenser and a magnetic stir bar.
-
Bubble dry nitrogen gas through the reaction mixture for 10-15 minutes to create an inert atmosphere.[2]
-
Heat the mixture in an oil bath at 60 °C with continuous stirring for 72 hours.[2]
-
After 72 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation to yield 1-hydroxy-3-methyl-2-butanone.
Data Presentation
The following table summarizes representative quantitative data for the cross-acyloin condensation of various aldehydes with formaldehyde, catalyzed by this compound.
| Entry | Aldehyde (R in R-CHO) | Conversion of Formaldehyde (%) | Selectivity for α-Hydroxy Ketone (%) | Reference |
| 1 | Methyl (Acetaldehyde) | 76 | 100 | [3] |
| 2 | Ethyl (Propionaldehyde) | 74 | 89 | [3] |
| 3 | n-Propyl (Butyraldehyde) | 93 | 73 | [3] |
| 4 | Isopropyl (Isobutyraldehyde) | 100 | 100 | [3] |
Visualizations
Catalytic Cycle of NHC-Mediated Cross-Acyloin Condensation
Caption: Catalytic cycle of NHC-mediated cross-acyloin condensation.
Experimental Workflow for Monomer Synthesis and Subsequent Polymerization
Caption: Workflow for monomer synthesis and subsequent polymerization.
Hypothetical Application in Polymer Synthesis: Step-Growth Polymerization
The α-hydroxy ketone synthesized using the protocol above can be reduced to a 1,2-diol. This diol can then be used as a monomer in a step-growth polymerization with a dicarboxylic acid or its derivative to produce a polyester with pendant functional groups.
Hypothetical Protocol: Polyester Synthesis
Materials:
-
Synthesized diol monomer
-
Adipoyl chloride (or another diacyl chloride)
-
Anhydrous pyridine (as solvent and acid scavenger)
-
Anhydrous dichloromethane (DCM) as solvent
-
Nitrogen gas
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the synthesized diol monomer in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve an equimolar amount of adipoyl chloride in anhydrous DCM and add it dropwise to the stirred diol solution via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Conclusion
This compound is a versatile organocatalyst precursor that, through the generation of an N-heterocyclic carbene, facilitates powerful C-C bond-forming reactions. While its direct application in initiating conventional polymerizations is not established, its utility in synthesizing functional monomers provides an indirect yet valuable route to novel polymers. The protocols and data presented herein offer a foundation for researchers to explore the potential of this compound in creating tailored macromolecules for various applications in materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
Application Notes and Protocols: 3-Ethylbenzothiazolium Bromide Derivatives as Ion Sensors in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-Ethylbenzothiazolium Bromide are emerging as versatile fluorescent probes for the detection of various ions in biological systems. These compounds can be synthetically modified to create sensors with high selectivity and sensitivity for specific ions, such as heavy metals (e.g., Hg²⁺), anions (e.g., CN⁻), and biologically relevant metal ions (e.g., Zn²⁺). The sensing mechanism often involves a change in the molecule's electronic properties upon ion binding, leading to a detectable colorimetric or fluorescent response. This "turn-on" or "turn-off" fluorescence makes them valuable tools for real-time imaging of ion dynamics in living cells and other biological samples. Benzothiazole-based fluorescent probes are characterized by their simple synthesis, high fluorescence quantum yield, and large Stokes shifts.[1]
This document provides detailed application notes and protocols for the use of a representative styrylbenzothiazolium dye, herein referred to as BTD-1 (a derivative of this compound), as a fluorescent ion sensor in biological systems. BTD-1 has been shown to be a selective chemosensor for mercury (Hg²⁺), cyanide (CN⁻), and hydroxide (OH⁻) ions.[2]
Sensor Profile: BTD-1 (Styrylbenzothiazolium Derivative)
BTD-1 is a fluorescent and colorimetric chemodosimeter with high selectivity towards Hg²⁺, CN⁻, and OH⁻ ions.[2] A notable feature of BTD-1 is its ability to act as a "naked eye" indicator, showing a distinct color change in the presence of Hg²⁺ and CN⁻.[2]
Quantitative Data Summary
The following table summarizes the key performance indicators of BTD-1 for ion detection.
| Analyte | Method | Solvent | Limit of Detection (LOD) | Stoichiometry (Probe:Ion) | Observed Change |
| Hg²⁺ | Colorimetric & Fluorescent | Acetonitrile | Not specified | 1:1 | Pink to colorless, "turn-on" red fluorescence[2] |
| CN⁻ | Colorimetric & Fluorescent | Acetonitrile | Not specified | Not specified | Pink to colorless, "turn-on" red fluorescence[2] |
| OH⁻ | Fluorescent | Acetonitrile | Not specified | Not specified | "Turn-on" red fluorescence[2] |
Signaling Pathway and Mechanism of Action
The sensing mechanism of BTD-1 for Hg²⁺ involves a proposed change from a benzenoid to a quinoid form upon binding to the mercury ion.[2] This structural change alters the electronic configuration of the molecule, leading to a significant shift in its absorption and emission spectra. This results in a dual-channel chromo-fluorogenic response.[2]
Caption: Proposed mechanism of BTD-1 for Hg²⁺ detection.
Experimental Protocols
This section provides detailed protocols for the application of BTD-1 as a fluorescent ion sensor in biological systems. These protocols are based on general methodologies for live-cell imaging with fluorescent probes and should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Spectroscopic Analysis
This protocol describes the general steps for characterizing the sensor's response to a target ion in a cell-free system.
Caption: Workflow for in vitro spectroscopic analysis.
Methodology:
-
Stock Solution Preparation:
-
Dissolve BTD-1 in anhydrous DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
-
Prepare stock solutions of the ions of interest (e.g., HgCl₂, KCN) in deionized water or an appropriate buffer to a final concentration of 10 mM.
-
-
Spectroscopic Measurements:
-
For fluorescence measurements, dilute the BTD-1 stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add increasing concentrations of the target ion to the cuvette and record the fluorescence spectrum after each addition.
-
For absorption measurements, follow a similar procedure using a UV-Vis spectrophotometer.
-
Protocol 2: Live-Cell Imaging of Intracellular Ions
This protocol provides a general guideline for using BTD-1 to visualize intracellular ions in cultured mammalian cells.
Caption: Workflow for live-cell ion imaging.
Methodology:
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, HEK293) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass-bottom confocal dishes or multi-well plates and allow them to adhere and grow to 60-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of BTD-1 by diluting the 1 mM DMSO stock solution into serum-free culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the BTD-1 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Ion Treatment and Imaging:
-
After incubation, wash the cells twice with warm PBS to remove any unloaded probe.
-
Add fresh culture medium containing the desired concentration of the ion of interest (e.g., 1-10 µM HgCl₂) or a stimulus to induce changes in intracellular ion concentration.
-
Incubate for the desired period (e.g., 30 minutes).
-
Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for BTD-1.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software such as ImageJ or FIJI.
-
The change in fluorescence intensity correlates with the change in intracellular ion concentration.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting
-
Low fluorescence signal: Increase the probe concentration or incubation time. Ensure that the excitation and emission wavelengths are correctly set.
-
High background fluorescence: Decrease the probe concentration or increase the number of washes after probe loading.
-
Cell toxicity: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe for your specific cell line.
-
Probe precipitation: Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent precipitation of the probe.
Conclusion
Derivatives of this compound, such as the styrylbenzothiazolium dye BTD-1, are powerful tools for the detection and imaging of ions in biological systems. Their bright fluorescence, high selectivity, and responsiveness to specific ions make them suitable for a wide range of applications in cell biology, toxicology, and drug discovery. The protocols provided here offer a starting point for the successful application of these probes in your research. Optimization of these protocols for your specific experimental setup is highly recommended.
References
Application Notes and Protocols: Electrochemical Sensors Utilizing 3-Ethylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of electrochemical sensors employing 3-Ethylbenzothiazolium Bromide. While direct, established applications in electrochemical sensing are not extensively documented in current literature, this guide offers a theoretical framework and foundational protocols to explore its potential. The proposed methodologies are based on established principles of electrochemistry and sensor development, providing a starting point for researchers to investigate the utility of this compound as a novel sensing material. The focus is on the modification of electrode surfaces and the subsequent electrochemical detection of target analytes.
Introduction to this compound in Electrochemical Sensing
This compound is a quaternary ammonium salt that possesses a benzothiazole core structure. While its primary applications may lie elsewhere, its chemical properties suggest potential for use in electrochemical sensors. The thiazole ring system can engage in various chemical interactions, and the overall molecular structure may facilitate electron transfer processes at an electrode-solution interface. These characteristics make it a candidate for modifying electrode surfaces to enhance sensitivity and selectivity towards specific analytes.
Potential Applications:
-
Electrocatalysis: The molecule may act as an electron mediator, facilitating the oxidation or reduction of analytes that would otherwise exhibit slow kinetics at an unmodified electrode.
-
Analyte Recognition: The aromatic and heterocyclic structure could allow for non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) with certain organic molecules, enabling selective detection.
-
Surface Modification: It can be incorporated into composite materials or directly immobilized onto electrode surfaces to alter their electrochemical properties.
Proposed Experimental Workflow
The development of an electrochemical sensor using this compound can be conceptualized through the following workflow. This process outlines the key stages from electrode preparation to analyte detection and data analysis.
Caption: Proposed workflow for developing an electrochemical sensor.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Protocol 1: Preparation of a this compound Modified Glassy Carbon Electrode (GCE)
Objective: To immobilize this compound onto the surface of a Glassy Carbon Electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
High-purity solvent (e.g., N,N-Dimethylformamide - DMF)
-
Alumina slurry (0.3 and 0.05 µm)
-
Polishing pads
-
Deionized water
-
Ethanol
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Rinse with deionized water and allow to air dry.
-
-
Preparation of Modifying Solution:
-
Prepare a 1 mM solution of this compound in DMF.
-
-
Electrode Modification (Drop-casting method):
-
Carefully drop-cast a small, precise volume (e.g., 5 µL) of the this compound solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature.
-
-
Electrochemical Polymerization (Alternative Method):
-
Alternatively, the modifier can be electropolymerized onto the electrode surface. This would require a monomer derivative of this compound.
-
Immerse the pre-treated GCE in a solution containing the monomer and a supporting electrolyte.
-
Perform cyclic voltammetry for a set number of cycles (e.g., 10-20 cycles) within a potential window where polymerization occurs.
-
After polymerization, rinse the electrode with deionized water.
-
Protocol 2: Electrochemical Characterization of the Modified Electrode
Objective: To characterize the electrochemical properties of the modified electrode surface.
Materials:
-
This compound modified GCE
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)
Procedure:
-
Cyclic Voltammetry (CV):
-
Assemble the three-electrode system in the electrochemical cell containing the redox probe solution.
-
Record the cyclic voltammogram of the bare GCE and the modified GCE.
-
Scan the potential within a suitable range (e.g., -0.2 to 0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
Compare the peak currents and peak-to-peak separation of the redox probe at the bare and modified electrodes to assess the effect of the modification on electron transfer kinetics.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in the same redox probe solution.
-
Apply a formal potential of the redox probe as the DC potential with a small AC amplitude (e.g., 5-10 mV).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 0.1 Hz).
-
Analyze the Nyquist plot to determine the charge transfer resistance (Rct) for both the bare and modified electrodes. A change in Rct indicates an alteration of the electrode-solution interface.
-
Protocol 3: Voltammetric Determination of a Target Analyte
Objective: To optimize and perform the electrochemical detection of a target analyte using the modified electrode. For this hypothetical protocol, we will consider the detection of a model analyte, such as a nitroaromatic compound (e.g., nitrobenzene), as these are often electrochemically active.
Materials:
-
This compound modified GCE
-
Reference and counter electrodes
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Supporting electrolyte (e.g., Phosphate Buffer Saline - PBS, pH 7.4)
-
Stock solution of the target analyte (e.g., Nitrobenzene)
Procedure:
-
Optimization of Experimental Parameters:
-
pH: Record the voltammetric response of the analyte in supporting electrolytes of varying pH values (e.g., pH 3 to 9) to determine the optimal pH for detection.
-
Scan Rate: Investigate the effect of scan rate on the peak current and potential to understand the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for Quantification:
-
Prepare a series of standard solutions of the analyte in the optimized supporting electrolyte.
-
Record the DPV or SWV response for each concentration.
-
Plot the peak current versus the analyte concentration to construct a calibration curve.
-
-
Performance Evaluation:
-
Linear Range: Determine the concentration range over which the peak current is directly proportional to the analyte concentration.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
-
Selectivity: Investigate the effect of potential interfering species on the analyte signal by adding them to the sample solution.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Electrochemical Characterization Data
| Electrode | Peak-to-Peak Separation (ΔEp) in [Fe(CN)₆]³⁻/⁴⁻ (mV) | Charge Transfer Resistance (Rct) (Ω) |
| Bare GCE | Insert Value | Insert Value |
| Modified GCE | Insert Value | Insert Value |
Table 2: Analytical Performance for Analyte Detection
| Parameter | Value |
| Analytical Technique | DPV / SWV |
| Optimal pH | Insert Value |
| Linear Range | Insert Concentration Range |
| Limit of Detection (LOD) | Insert Calculated Value |
| Sensitivity | Slope of the Calibration Curve |
| Relative Standard Deviation (RSD) | Insert Value for Replicate Measurements |
Proposed Signaling Pathway
The following diagram illustrates the hypothetical mechanism of enhanced analyte detection at the modified electrode surface.
Caption: Hypothetical signaling pathway at the modified electrode.
Conclusion
These application notes and protocols provide a comprehensive, albeit theoretical, guide for exploring the use of this compound in the development of electrochemical sensors. Researchers are encouraged to adapt and optimize these methodologies based on their specific analytes of interest and experimental findings. The successful implementation of these protocols could lead to the development of novel and efficient electrochemical sensing platforms.
3-Ethylbenzothiazolium Bromide staining protocol for nucleic acids
Note: Initial searches for "3-Ethylbenzothiazolium Bromide" as a nucleic acid stain did not yield established protocols or significant data for this specific application. It is not a commonly used reagent for this purpose. The following application notes and protocols are provided for Ethidium Bromide (EtBr) , a widely used and well-documented fluorescent intercalating agent for nucleic acid staining. The principles and general workflows described are fundamental to many nucleic acid staining procedures.
Ethidium Bromide: A Fluorescent Stain for Nucleic Acid Visualization
Introduction
Ethidium bromide (EtBr) is a fluorescent dye extensively used in molecular biology for the visualization of nucleic acids, such as DNA and RNA, in agarose and polyacrylamide gels.[1][2] Its planar structure allows it to intercalate, or insert itself, between the stacked base pairs of double-stranded DNA and, to a lesser extent, RNA.[2][3][4] Upon binding to nucleic acids, the fluorescence of EtBr increases significantly, emitting an orange-red light when excited by ultraviolet (UV) radiation.[3] This enhancement is due to a reduction in the rate of excited-state proton transfer to solvent molecules when the dye is in the hydrophobic environment between base pairs.[4]
Mechanism of Action
The primary mechanism of EtBr as a nucleic acid stain is intercalation. The flat polycyclic aromatic ring system of the EtBr molecule inserts itself between adjacent base pairs in the DNA double helix. This process unwinds the DNA helix slightly, which can affect its mobility in an electrophoresis gel. Once intercalated, EtBr is shielded from the aqueous environment, leading to a dramatic increase in its fluorescence quantum yield. Free EtBr in solution has very low fluorescence, which results in a high signal-to-background ratio for stained nucleic acids.
Applications
Ethidium bromide is a versatile stain with several key applications in molecular biology research:
-
Gel Electrophoresis: The most common application of EtBr is for visualizing DNA and RNA fragments separated by agarose or polyacrylamide gel electrophoresis.[1][3] It allows for the determination of fragment size, assessment of sample purity, and quantification of nucleic acids.
-
Flow Cytometry: EtBr can be used as a dead-cell stain in flow cytometry as it is membrane-impermeant and will only enter cells with compromised membranes to stain the nuclear DNA.[5]
-
Fluorescence Microscopy: In fixed tissue sections, EtBr can be used to stain cell nuclei, providing excellent resolution of microscopic details.[6]
-
Nucleic Acid Quantification: The fluorescence intensity of EtBr-stained DNA is proportional to the amount of DNA, allowing for spectrofluorimetric quantification.[7]
Quantitative Data for Ethidium Bromide
The following table summarizes the key spectral and physical properties of Ethidium Bromide when bound to DNA.
| Property | Value | Reference(s) |
| Excitation Maximum (Bound) | ~518 nm (with a secondary peak at ~270 nm) | [5][7] |
| Emission Maximum (Bound) | ~605 nm | [5][7] |
| Fluorescence Color | Orange-Red | [3] |
| Binding Mode | Intercalation | [3][8] |
| Cell Permeability | Impermeant | [5] |
| Molecular Weight | 394.31 g/mol | [5] |
Experimental Protocols
Safety Precautions: Ethidium bromide is a potent mutagen and a suspected carcinogen because it intercalates with DNA.[2][3] Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, when handling EtBr. All work should be conducted in a designated area. Consult your institution's safety guidelines for proper handling and disposal of EtBr waste.
Protocol 1: Staining Nucleic Acids in Agarose Gels
This protocol describes two common methods for staining DNA in agarose gels: adding EtBr to the gel before electrophoresis (in-gel staining) and staining the gel after electrophoresis (post-staining).
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
-
Ethidium Bromide stock solution (10 mg/mL)
-
DNA samples with loading dye
-
DNA ladder
-
UV transilluminator
-
Gel imaging system
In-Gel Staining Method:
-
Prepare the Agarose Gel:
-
Prepare a 1% (or desired percentage) agarose solution in 1X electrophoresis buffer.
-
Heat the solution in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the molten agarose to cool to approximately 50-60°C.
-
-
Add Ethidium Bromide:
-
In a well-ventilated area or fume hood, add EtBr stock solution to the molten agarose to a final concentration of 0.5 µg/mL.
-
Swirl the flask gently to mix.
-
-
Cast the Gel:
-
Pour the agarose solution into a gel casting tray with the appropriate comb and allow it to solidify.
-
-
Electrophoresis:
-
Place the solidified gel in an electrophoresis tank and cover it with 1X electrophoresis buffer.
-
Load the DNA samples and ladder into the wells.
-
Run the gel at the appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualization:
-
Carefully transfer the gel to a UV transilluminator.
-
Visualize the DNA bands and capture an image using a gel documentation system.
-
Post-Staining Method:
-
Prepare and Run the Gel:
-
Prepare and run an agarose gel with your DNA samples as described in steps 1, 3, and 4 of the in-gel staining method, but do not add EtBr to the gel or running buffer.
-
-
Prepare Staining Solution:
-
In a suitable container, prepare an EtBr staining solution by diluting the stock solution in distilled water or electrophoresis buffer to a final concentration of 0.5 µg/mL.
-
-
Stain the Gel:
-
Carefully place the gel in the staining solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Destain the Gel (Optional but Recommended):
-
To reduce background fluorescence and improve sensitivity, transfer the gel to a container with distilled water.
-
Destain for 15-30 minutes at room temperature with gentle agitation.
-
-
Visualization:
-
Transfer the gel to a UV transilluminator for visualization and imaging.
-
Workflow Diagrams
Caption: Workflow for post-staining of nucleic acids in an agarose gel.
Caption: Simplified workflow for in-gel staining of nucleic acids with Ethidium Bromide.
References
- 1. Properties of nucleic acid staining dyes used in gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Understanding Nucleic Acid Stains: Principles, Types, and Applications - Amerigo Scientific [amerigoscientific.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Properties of classic nucleic acid stains—Table 8.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Ethidium bromide: a nucleic acid stain for tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylbenzothiazolium Bromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Ethylbenzothiazolium Bromide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of benzothiazole with ethyl bromide. This is a quaternization reaction where the lone pair of electrons on the nitrogen atom of the benzothiazole ring attacks the electrophilic ethyl group of ethyl bromide, forming a new carbon-nitrogen bond and resulting in the positively charged benzothiazolium cation with bromide as the counter-ion.
Q2: What are the most critical parameters for a successful synthesis?
The key parameters for a successful synthesis include the purity of starting materials (benzothiazole and ethyl bromide), the choice of solvent, the reaction temperature, and the reaction time. Anhydrous conditions are often preferred to prevent side reactions.
Q3: What are some common side reactions to be aware of?
Potential side reactions may include the formation of impurities due to impure starting materials. If the ethyl bromide contains ethanol as an impurity, this could lead to the formation of byproducts.[1] Additionally, incomplete reactions are a common issue in N-alkylation reactions, leaving unreacted starting materials in the product mixture.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (benzothiazole) and the appearance of a new, more polar spot corresponding to the ionic product can be observed.
Q5: What are the typical work-up and purification procedures for this compound?
As an ionic salt, this compound is often insoluble in non-polar organic solvents. A common work-up procedure involves precipitating the product by adding a non-polar solvent to the reaction mixture, followed by filtration. The collected solid can then be washed with a non-polar solvent to remove unreacted starting materials and non-polar impurities. Recrystallization from a suitable solvent system can be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time or temperature. - Use a higher boiling point solvent if the reaction temperature is limited by the solvent's boiling point. - Consider adding a catalytic amount of potassium iodide to facilitate the reaction.[2] |
| Impure starting materials. | - Ensure the benzothiazole is pure. - Use freshly distilled or commercially available high-purity ethyl bromide. Ethanol is a common impurity in ethyl bromide and can interfere with the reaction.[1] | |
| Loss of volatile reactants. | - If using a low-boiling solvent or reactant like ethyl bromide, ensure the reaction is performed in a sealed vessel or under reflux with an efficient condenser to prevent evaporation.[3][4] | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Wash the crude product thoroughly with a non-polar solvent to remove unreacted starting materials. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Product is discolored (e.g., yellow or brown) | Impurities in starting materials or solvent. | - Purify the starting materials before the reaction. For instance, ethyl bromide can be washed with concentrated sulfuric acid to remove unsaturated compounds.[1] - Use high-purity, dry solvents. |
| Decomposition at high temperatures. | - Avoid excessively high reaction temperatures or prolonged heating. | |
| Presence of starting material in the final product | Incomplete reaction. | - Drive the reaction to completion by increasing the reaction time, temperature, or using an excess of the alkylating agent (ethyl bromide).[2] - Optimize the purification process, for example, by thorough washing of the product with a solvent in which the starting material is soluble but the product is not. |
Experimental Protocol: Synthesis of this compound
This is a general procedure and may require optimization.
Materials:
-
Benzothiazole
-
Ethyl bromide
-
Anhydrous solvent (e.g., acetonitrile, toluene, or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole in the chosen anhydrous solvent.
-
Add an excess (typically 1.5 to 2 equivalents) of ethyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using TLC.
-
After the reaction is complete (as indicated by the consumption of benzothiazole), allow the mixture to cool to room temperature.
-
The product, being a salt, may precipitate out of the solution upon cooling. If not, precipitation can be induced by adding a non-polar solvent like diethyl ether or hexane.
-
Collect the solid product by filtration.
-
Wash the collected solid with the non-polar solvent used for precipitation to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Data Presentation
| Experiment ID | Moles of Benzothiazole | Equivalents of Ethyl Bromide | Solvent | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Purity (e.g., by NMR or HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Ethylbenzothiazolium Bromide Catalysis
Welcome to the technical support center for the optimization of reaction conditions in processes catalyzed by 3-Ethylbenzothiazolium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from this compound?
A1: The active catalyst is the N-heterocyclic carbene (NHC) formed by the deprotonation of this compound at the C2 position of the thiazolium ring. This deprotonation is typically achieved using a suitable base. The resulting NHC is a potent nucleophile that initiates the catalytic cycle.
Q2: What is the most common application of this compound in catalysis?
A2: this compound is frequently used as a precatalyst in the benzoin condensation and related umpolung reactions.[1] In these reactions, the NHC catalyst reverses the normal polarity of an aldehyde's carbonyl carbon, allowing it to act as a nucleophile.
Q3: How do I choose an appropriate base for generating the N-heterocyclic carbene?
A3: The choice of base is critical. It must be strong enough to deprotonate the thiazolium salt but not so strong as to promote undesirable side reactions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-diazabicycloundec-7-ene (DBU). The optimal choice depends on the specific substrate and reaction conditions.
Q4: What are the signs of catalyst degradation?
A4: Catalyst degradation can manifest as a stalled or incomplete reaction, or the formation of colored impurities. Thiazolium salts can be susceptible to decomposition under strongly basic conditions or at elevated temperatures over prolonged periods.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base | The N-heterocyclic carbene (NHC) is not being generated in a sufficient concentration. | Increase the amount of base incrementally (e.g., in 0.1 equivalent steps). |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, affecting solubility of reactants or stability of intermediates. | Screen a range of polar aprotic solvents such as THF, DMF, or acetonitrile. For some reactions, protic solvents like ethanol or methanol can be effective. |
| Low Reaction Temperature | The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature in 10 °C increments. |
| Catalyst Loading Too Low | The concentration of the active catalyst is insufficient to drive the reaction at a reasonable rate. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Poor Substrate Reactivity | The aldehyde substrate may be sterically hindered or electronically deactivated. | Increase the reaction time and/or temperature. Consider using a more reactive substrate if possible for initial trials. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Temperature | The reaction kinetics are slow at the current temperature. | Increase the reaction temperature. A general rule of thumb is that the reaction rate doubles for every 10 °C increase. |
| Suboptimal Base | The chosen base may not be efficiently generating the active NHC catalyst. | Switch to a stronger, non-nucleophilic base such as DBU. |
| Low Catalyst Concentration | The amount of active catalyst is the rate-limiting factor. | Increase the molar percentage of this compound. |
| Solvent Effects | The solvent may be impeding the reaction kinetics. | Experiment with different solvents. Polar aprotic solvents often perform well in NHC-catalyzed reactions. |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cannizzaro Reaction | If using a strong base, the aldehyde may undergo a disproportionation reaction. | Use a weaker, non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Oxidation of Aldehyde | The aldehyde starting material may be sensitive to air oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Decomposition | The catalyst may be degrading under the reaction conditions, leading to various byproducts. | Lower the reaction temperature and ensure the base is added slowly. Avoid excessively long reaction times. |
Data Presentation: Optimizing Benzoin Condensation
The following tables provide representative data on how different reaction parameters can influence the yield of a benzoin-type condensation. This data is based on studies of N-heterocyclic carbene catalysis with thiazolium and benzimidazolium salts, which can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2.5 | 24 | 45 |
| 5.0 | 24 | 78 |
| 10.0 | 12 | 92 |
| 15.0 | 12 | 93 |
Note: Representative data adapted from studies on related N-heterocyclic carbene catalysts.
Table 2: Influence of Base on Reaction Outcome
| Base | Equivalents | Temperature (°C) | Yield (%) |
| Triethylamine (TEA) | 1.2 | 60 | 75 |
| Diisopropylethylamine (DIPEA) | 1.2 | 60 | 82 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1.1 | Room Temp | 95 |
| Potassium tert-butoxide | 1.1 | Room Temp | 88 (with some byproducts) |
Note: Representative data adapted from studies on related N-heterocyclic carbene catalysts.
Table 3: Solvent Screening for Optimal Performance
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 40 | 65 |
| Tetrahydrofuran (THF) | 7.5 | 65 | 88 |
| Acetonitrile | 37.5 | 80 | 72 |
| Dimethylformamide (DMF) | 36.7 | 80 | 91 |
Note: Representative data adapted from studies on related N-heterocyclic carbene catalysts.
Experimental Protocols
General Protocol for a Benzoin Condensation using this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (Precatalyst)
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Aldehyde (Substrate)
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Base (e.g., Triethylamine or DBU)
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Anhydrous Solvent (e.g., THF)
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Round-bottom flask with a magnetic stir bar
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Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
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Add anhydrous solvent (2 mL).
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Add the aldehyde (1.0 mmol, 1.0 equivalent) to the flask.
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Slowly add the base (e.g., Triethylamine, 0.12 mmol, 1.2 equivalents) dropwise to the stirred solution.
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Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the benzoin condensation.
Caption: A logical approach to troubleshooting low reaction yields.
Caption: The catalytic cycle for the NHC-mediated benzoin condensation.
References
how to improve the solubility of 3-Ethylbenzothiazolium Bromide for biological assays
Welcome to the technical support center for 3-Ethylbenzothiazolium Bromide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological research?
This compound is a quaternary ammonium salt.[1] In biological research, it is utilized as a fluorescent probe for detecting specific ions and biomolecules and in studies involving enzyme inhibition.[1] Its fluorescence capabilities make it a valuable tool for exploring cellular processes.[1]
Q2: What are the general solubility properties of this compound?
As a quaternary ammonium salt, this compound is generally characterized by its solubility in polar solvents.[1] While specific quantitative data is limited, its chemical structure suggests good solubility in aqueous solutions like water and Phosphate-Buffered Saline (PBS), as well as in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Q3: What is the recommended solvent for preparing a stock solution?
For most biological applications, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution. Many organic compounds for biological assays are dissolved in DMSO. For instance, a stock solution of a similar benzothiazole derivative has been successfully prepared in DMSO at a concentration of 50mM. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous assay buffer (e.g., PBS or cell culture media).
Q4: What are the typical working concentrations for this compound in biological assays?
The optimal working concentration will vary depending on the specific application. However, based on common practices for similar fluorescent probes and enzyme inhibitors, a starting point for optimization could be in the micromolar (µM) to low millimolar (mM) range. For cellular imaging, concentrations might range from 1 µM to 100 µM. For enzyme inhibition assays, a broader range might be screened, from nanomolar (nM) to millimolar (mM), to determine the IC50 value.
Troubleshooting Guide: Solubility Issues
This guide will help you address common solubility challenges encountered when preparing this compound for your experiments.
Problem: The compound is not dissolving in my chosen solvent.
1. Verify the Solvent Choice:
-
Initial Recommendation: Start with DMSO to prepare a concentrated stock solution.
-
Aqueous Solutions: For direct dissolution in aqueous buffers like water or PBS, be aware that the solubility might be lower than in DMSO.
2. Sonication and Gentle Heating:
-
If the compound does not readily dissolve, brief sonication can help to break up aggregates and enhance dissolution.
-
Gentle warming of the solution (e.g., to 37°C) can also increase the solubility of some compounds. Avoid excessive heat, which could lead to degradation.
3. pH Adjustment:
-
The solubility of some organic molecules can be influenced by the pH of the solution. For aqueous buffers, you can try adjusting the pH slightly to see if it improves solubility. However, ensure the final pH is compatible with your biological assay.
4. Alternative Solvents:
-
If DMSO is not suitable for your experiment, consider other polar organic solvents like ethanol. Prepare a stock solution in ethanol and then dilute it into your aqueous assay buffer.
Decision-Making Workflow for Dissolving this compound
The following diagram illustrates a step-by-step process for troubleshooting solubility issues.
Caption: A workflow diagram for troubleshooting the dissolution of this compound.
Quantitative Data Summary
| Solvent | Expected Solubility | Recommended Use |
| Water | Soluble (Qualitative) | Direct preparation of working solutions |
| Phosphate-Buffered Saline (PBS) | Soluble (Qualitative) | Direct preparation of working solutions for physiological pH |
| Dimethyl Sulfoxide (DMSO) | High Solubility (Qualitative) | Preparation of concentrated stock solutions |
| Ethanol | Soluble (Qualitative) | Alternative solvent for stock solutions |
Note: "Qualitative" indicates that while the compound is expected to be soluble based on its chemical properties, specific quantitative values (e.g., mg/mL) have not been found in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.44 mg of this compound (Molecular Weight: 244.15 g/mol ).
-
Dissolution: Add the weighed compound to a microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Storage: Store the stock solution at -20°C, protected from light. Before use, thaw the solution and ensure it is fully dissolved.
Protocol 2: Preparation of a 100 µM Working Solution in PBS
-
Thaw Stock: Thaw the 10 mM stock solution of this compound in DMSO.
-
Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4).
-
Mixing: Gently vortex the solution to ensure it is homogenous.
-
Use: Use the freshly prepared working solution for your biological assay.
Signaling Pathway and Experimental Logic
The diagram below illustrates the logical flow of an experiment utilizing this compound as a fluorescent probe to study its effect on a hypothetical cellular signaling pathway.
Caption: Diagram illustrating an experimental workflow and a hypothetical signaling pathway under investigation.
References
troubleshooting photostability issues with 3-Ethylbenzothiazolium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing photostability issues with 3-Ethylbenzothiazolium Bromide.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could photostability be a factor?
A1: Yes, inconsistent results, such as decreased efficacy, altered biological activity, or unexpected side products, can be indicative of photodegradation of this compound. This compound, like many organic molecules with aromatic and heterocyclic rings, has the potential to absorb light, which can lead to chemical changes. If your experiments are conducted under ambient or direct light, photostability should be considered a critical factor.
Q2: What are the visible signs of this compound degradation in solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. You might observe the solution turning from colorless to a yellowish or brownish hue. The formation of precipitates or turbidity can also suggest the generation of insoluble degradation products. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.
Q3: How can I minimize photodegradation of this compound during my experiments?
A3: To minimize photodegradation, it is crucial to protect the compound from light at all stages of your workflow. This includes:
-
Storage: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Sample Preparation: Prepare solutions in a dimly lit environment or under yellow light.
-
Experiment Execution: Whenever possible, conduct your experiments in light-protected vessels or instruments. If light exposure is unavoidable, try to minimize the duration and intensity of the exposure.
Q4: What are the likely degradation pathways for this compound upon light exposure?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzothiazole and quaternary ammonium compounds can undergo several types of photoreactions. These may include:
-
Photoreduction: The thiazolium ring could be susceptible to reduction.
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Photooxidation: The sulfur atom and the aromatic ring are potential sites for oxidation.
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Ring Opening/Cleavage: The thiazole ring may break apart, leading to a variety of smaller molecules.
-
De-alkylation: The ethyl group attached to the nitrogen atom could be cleaved.
Identifying the actual degradation products requires analytical techniques such as HPLC-MS.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Activity
Symptoms:
-
Decreased biological effect in cell-based assays.
-
Lower than expected signal in fluorescence-based applications.
-
Reduced yield in synthetic reactions where it is used as a catalyst or reagent.
Troubleshooting Steps:
-
Assess Light Exposure: Review your experimental protocol to identify all steps where the compound is exposed to light.
-
Implement Light Protection: Repeat the experiment with rigorous light protection measures (amber vials, foil wrapping, reduced room lighting).
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Analytical Quantification: Use a stability-indicating analytical method, such as HPLC-UV, to quantify the concentration of this compound in your stock and working solutions before and after the experiment. A significant decrease in the main peak area suggests degradation.
-
Compare Fresh vs. Aged Solutions: Prepare a fresh solution of the compound and compare its performance against an older solution that has been stored under your standard laboratory conditions.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Symptoms:
-
New peaks, other than the main compound peak, are observed in your chromatogram.
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The area of the main peak decreases while the area of the new peaks increases over time or with light exposure.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Intentionally expose a solution of this compound to a controlled light source (see "Forced Photodegradation Protocol" below) to confirm if the unknown peaks are photodegradants.
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Analyze Degradation Products: Use a mass spectrometer (MS) coupled with your liquid chromatography (LC) system to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the tentative identification of degradation products.
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Evaluate Solvent Effects: Different solvents can influence the rate and pathway of photodegradation. If possible, test the photostability in different solvents relevant to your application.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a forced photodegradation study on this compound to illustrate the kind of results you might generate.
Table 1: Photodegradation of this compound in Methanol under UV Light (365 nm)
| Exposure Time (hours) | This compound Remaining (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 8.9 | 2.1 |
| 4 | 72.1 | 15.4 | 5.8 |
| 8 | 55.9 | 25.1 | 10.3 |
| 24 | 20.7 | 40.2 | 18.5 |
Table 2: Effect of Solvent on the Photodegradation of this compound after 8 hours of UV Exposure
| Solvent | This compound Remaining (%) |
| Acetonitrile | 65.2 |
| Methanol | 55.9 |
| Water | 75.8 |
| Dichloromethane | 45.1 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study to assess the photostability of this compound.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Quartz or borosilicate glass vials
-
A photostability chamber or a controlled light source (e.g., UV lamp emitting at 365 nm)
-
HPLC-UV-MS system
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure:
-
Transfer an aliquot of the solution to a transparent vial (the "exposed sample").
-
Transfer another aliquot to a vial completely wrapped in aluminum foil (the "dark control").
-
-
Irradiation: Place both vials in the photostability chamber. Expose them to a controlled light source for a defined period. It is recommended to take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw a small aliquot from both the exposed sample and the dark control. Analyze the samples by a validated stability-indicating HPLC-UV-MS method.
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample and the dark control.
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and tentatively characterize the degradation products based on their retention times and mass spectra.
-
Protocol 2: Stability-Indicating HPLC-UV-MS Method
This protocol provides a starting point for developing an analytical method to separate this compound from its potential photodegradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the λmax of this compound)
-
MS Detection: Electrospray ionization (ESI) in positive mode.
Mandatory Visualizations
Caption: Workflow for a forced photodegradation study.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Minimizing Background Fluorescence with 3-Ethylbenzothiazolium Bromide and Other Thiazole-Based Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethylbenzothiazolium Bromide and similar thiazole-based fluorescent dyes. The focus is on minimizing background fluorescence to enhance signal-to-noise ratios in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my experiments?
High background fluorescence can originate from several sources, broadly categorized as compound-related and non-compound-related issues.
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Non-compound-related sources include autofluorescence from cellular components (e.g., NADH, flavins), media components (e.g., phenol red, serum), or the imaging vessel itself (e.g., plastic-bottom plates).[1][2][3] Non-specific binding of the fluorescent dye to cellular structures or plate surfaces is also a significant contributor.[4][5]
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Compound-related sources stem from the intrinsic properties of the fluorescent dye, such as suboptimal dye concentration leading to excess unbound dye, or potential dye aggregation.
Q2: What is autofluorescence and how can I identify it?
Autofluorescence is the natural fluorescence emitted by biological materials or media components.[2] To determine if autofluorescence is contributing to your high background, prepare a control sample of your cells or tissue that includes all experimental steps except for the addition of this compound. If you observe fluorescence in this unstained sample, it is likely due to autofluorescence.[2][6]
Q3: How does the choice of imaging plate affect background fluorescence?
The material of your imaging vessel can significantly contribute to background fluorescence. Plastic-bottom plates often exhibit higher intrinsic fluorescence compared to glass-bottom plates.[3] For fluorescence-based assays, it is recommended to use black microplates to reduce background and enhance signal clarity.[1]
Q4: Can components in my cell culture media contribute to background fluorescence?
Yes, common media supplements like Fetal Bovine Serum (FBS) and phenol red contain molecules that can fluoresce and increase background noise.[1][2] Consider using phenol red-free media or performing final measurements in a clear buffered saline solution to mitigate this.[1][3]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Controls
High fluorescence intensity in wells or slides that should have little to no signal can obscure your results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Dye Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Using a concentration that is too high is a common cause of background fluorescence.[3][4][6] |
| Non-Specific Binding | - Increase the number and duration of wash steps after dye incubation to remove unbound molecules.[3][4]- Incorporate a blocking step using reagents like Bovine Serum Albumin (BSA) or normal serum to reduce non-specific protein-protein interactions.[4][5] |
| Media Component Fluorescence | - Image cells in phenol red-free media or an optically clear buffered saline solution like PBS.[1][2]- Reduce the serum concentration in the media during the imaging step.[2] |
| Autofluorescence | - Use a fluorophore with a longer excitation/emission wavelength if possible.[2]- For fixed cells, consider using a chemical quenching agent like sodium borohydride.[2] |
| Contaminated Reagents | Test for background fluorescence in wells containing only the assay buffer and reagents to identify contaminated solutions.[2] |
Issue 2: Weak Specific Signal (Low Signal-to-Noise Ratio)
The fluorescence signal from your target is difficult to distinguish from the background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Dye Concentration | A titration experiment is crucial. While high concentrations increase background, a concentration that is too low will result in a weak specific signal.[6] |
| Incorrect Instrument Settings | Optimize the gain or exposure time on your fluorescence reader or microscope. Be aware that increasing the gain will amplify both the signal and the background noise.[1][2] |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium if applicable. |
| Suboptimal Buffer/pH | The fluorescence properties of some dyes are pH-sensitive. Ensure your buffer system maintains a stable and optimal pH for this compound fluorescence. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a general workflow for determining the optimal staining concentration of a fluorescent dye.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
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Create a dilution series of the dye in your assay buffer. A good starting point is a series of 2-fold dilutions above and below the concentration recommended in the literature, if available. For example: 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM.
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Seed cells in a multi-well plate and prepare them according to your specific experimental procedure (e.g., fixation, permeabilization).
-
Include proper controls:
-
Unstained Control: Cells with no dye to measure autofluorescence.
-
Positive Control: Cells under conditions known to produce a strong signal.
-
Negative Control: Cells under conditions expected to have no signal.
-
-
Incubate the cells with the different dye concentrations for a standardized period.
-
Wash the cells multiple times with a buffered saline solution (e.g., PBS) to remove unbound dye.[3]
-
Acquire images or readings using a fluorescence microscope or plate reader with consistent settings for all wells.
-
Analyze the data by calculating the signal-to-noise ratio (Signal / Background) for each concentration. The optimal concentration will provide the highest signal-to-noise ratio.
Hypothetical Data for Dye Titration:
| Dye Concentration (µM) | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 750 | 75 | 10.0 |
| 1.0 | 1800 | 120 | 15.0 |
| 2.0 | 3200 | 250 | 12.8 |
| 5.0 | 4500 | 500 | 9.0 |
| 10.0 | 5000 | 800 | 6.25 |
In this hypothetical example, 1.0 µM is the optimal concentration.
Visualizations
Caption: A general experimental workflow for fluorescence staining.
Caption: A troubleshooting decision tree for high background fluorescence.
Caption: Sources contributing to the total measured fluorescence signal.
References
Technical Support Center: Interference of 3-Ethylbenzothiazolium Bromide and its Analogs with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference issues when using 3-Ethylbenzothiazolium Bromide or its close structural analog, Thioflavin T (ThT), in fluorescence-based assays. Given the limited specific photophysical data for this compound, this guide leverages the well-characterized properties of ThT to provide actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for fluorescence interference a concern?
Q2: My fluorescence assay shows unexpectedly high background. Could this compound be the cause?
Yes. If this compound or a similar compound in your sample is autofluorescent, it can contribute to the overall signal, creating a high background. Autofluorescence is a common issue with small molecules containing aromatic ring structures. This is particularly problematic if the emission spectrum of the interfering compound overlaps with that of your primary fluorescent dye.
Q3: I'm observing a weaker than expected signal in my assay. How could this compound be responsible?
A reduced fluorescence signal could be due to quenching, where this compound absorbs the excitation light intended for your fluorophore or the emitted light from it. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap, or collisional quenching.
Q4: What are the spectral properties of Thioflavin T, a close analog of this compound?
Thioflavin T (ThT) is a well-characterized benzothiazole dye. Its fluorescence is highly dependent on its environment. In solution, it has a very low quantum yield and is only weakly fluorescent. However, upon binding to structures like amyloid fibrils, its fluorescence increases dramatically.[1][2]
Quantitative Data: Photophysical Properties of Thioflavin T
The following table summarizes the key spectral properties of Thioflavin T in its free and bound states. This data is crucial for predicting and troubleshooting potential spectral overlap with other common fluorescent dyes.
| Property | Thioflavin T (Free in solution) | Thioflavin T (Bound to Amyloid Fibrils) |
| Excitation Maximum (λex) | ~385 nm (major), ~412-440 nm (minor)[2][3][4] | ~450 nm[2][3] |
| Emission Maximum (λem) | ~445 nm[2][3] | ~482-485 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~31,600 - 36,000 M⁻¹cm⁻¹ at ~412 nm[1][3] | ~51,000 - 67,000 M⁻¹cm⁻¹ at ~450 nm[5] |
| Quantum Yield (Φ) | Very low (~0.0001)[6][7] | High (~0.43)[1][6][7] |
Potential Spectral Overlap with Common Fluorescent Dyes
The spectral properties of bound Thioflavin T (and potentially this compound) indicate a significant potential for spectral overlap with commonly used blue and green emitting fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Bound ThT (Em: ~482 nm) |
| DAPI | ~358 | ~461 | High: DAPI's emission tail can extend into the excitation and emission range of bound ThT. |
| Fluorescein (FITC) | ~495 | ~517 | Moderate to High: The excitation spectrum of Fluorescein overlaps significantly with the emission spectrum of bound ThT. |
| Rhodamine B | ~555 | ~580 | Low: Minimal direct spectral overlap. |
| Cyanine 3 (Cy3) | ~550 | ~570 | Low: Minimal direct spectral overlap. |
| Cyanine 5 (Cy5) | ~649 | ~667 | Very Low: Minimal to no spectral overlap. |
Troubleshooting Guides
Issue 1: High Background Fluorescence (Potential Autofluorescence)
If you suspect your sample containing this compound is autofluorescent, follow this troubleshooting workflow.
Caption: Workflow for identifying and mitigating autofluorescence.
Experimental Protocol: Autofluorescence Check
-
Preparation:
-
Prepare a sample containing your buffer and this compound at the same concentration used in your experiment.
-
Prepare a "blank" sample with only the buffer.
-
-
Measurement:
-
Using a fluorescence plate reader or microscope, measure the fluorescence intensity of both the sample and the blank at the excitation and emission wavelengths of your primary fluorescent dye.
-
-
Analysis:
-
If the fluorescence of the sample containing this compound is significantly higher than the blank, autofluorescence is likely occurring.
-
Issue 2: Low Fluorescence Signal (Potential Quenching)
If you observe a decrease in your expected fluorescence signal, consider the possibility of quenching by this compound.
Caption: Workflow for identifying and mitigating fluorescence quenching.
Experimental Protocol: Quenching Assay
-
Preparation:
-
Prepare a solution of your primary fluorescent dye in the assay buffer.
-
Prepare a second solution with the same concentration of your fluorescent dye and add this compound at the experimental concentration.
-
Prepare a blank with only the assay buffer.
-
-
Measurement:
-
Measure the fluorescence intensity of all three solutions.
-
-
Analysis:
-
Subtract the blank reading from both dye-containing samples.
-
If the fluorescence of the sample containing both the dye and this compound is significantly lower than the dye-only sample, quenching is occurring.
-
Advanced Mitigation Strategy: Spectral Unmixing
For experiments with significant and unavoidable spectral overlap, spectral unmixing is a powerful computational technique to separate the fluorescence signals from multiple dyes.
Caption: Workflow for spectral unmixing to resolve spectral overlap.
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra ("Fingerprints"):
-
Prepare a sample containing only your primary fluorescent dye and acquire a reference image or spectrum across multiple detection channels.
-
Prepare a sample containing only this compound and acquire its reference spectrum in the same manner.
-
-
Image Experimental Sample:
-
Acquire a multi-channel image of your experimental sample containing both fluorophores.
-
-
Perform Linear Unmixing:
-
Use imaging software with a linear unmixing function (e.g., ZEN, LAS X, ImageJ/Fiji).
-
Provide the software with the reference spectra for each fluorophore.
-
The algorithm will calculate the contribution of each fluorophore to the total signal in each pixel of the experimental image.
-
-
Analyze Separated Images:
-
The output will be separate images showing the distribution and intensity of your primary dye and the interfering signal from this compound.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Thioflavin T | AAT Bioquest [aatbio.com]
- 3. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral properties of thioflavin T in solvents with different dielectric properties and in a fibril-incorporated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of thioflavin T with amyloid fibrils: stoichiometry and affinity of dye binding, absorption spectra of bound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]
- 7. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of 3-Ethylbenzothiazolium Bromide in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethylbenzothiazolium Bromide. Our goal is to help you overcome challenges related to its aggregation in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
Q2: What might be causing the aggregation or precipitation of this compound in my solution?
A2: Aggregation or precipitation of salts like this compound from a solution can be influenced by several factors. These may include:
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Concentration: Exceeding the solubility limit of the compound in the chosen solvent.
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Temperature: Changes in temperature can decrease the solubility of the salt.[2]
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pH: The pH of the solution can affect the stability and solubility of organic salts.[2][3]
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Solvent Polarity: Using a solvent with inappropriate polarity can lead to precipitation.[3]
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Contaminants: The presence of impurities can sometimes initiate precipitation.[4]
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not documented in readily available literature, general strategies for stabilizing organic molecules in solution can be applied. These can include the use of co-solvents, pH modifiers, and other organic stabilizers.[5] The effectiveness of a particular stabilizer will be system-dependent and requires empirical testing.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound in your experiments.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to troubleshoot aggregation issues.
Caption: A flowchart illustrating the systematic workflow for troubleshooting the aggregation of this compound in solution.
Step 1: Re-evaluation of Solution Preparation
Q: I am observing immediate precipitation upon dissolving this compound. What should I check first?
A: Immediate precipitation often points to exceeding the solubility limit or using an inappropriate solvent.
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Action 1: Verify Concentration. Double-check your calculations to ensure you are not attempting to dissolve the compound above its solubility limit in the chosen solvent. Try preparing a more dilute solution.
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Action 2: Solvent Selection. If the concentration is appropriate, the solvent may not be optimal. This compound is a polar compound and requires a polar solvent.[1] Consider solvents with higher polarity or a co-solvent system.
Step 2: Optimization of Environmental Conditions
Q: My solution of this compound is clear initially but aggregates over time or with temperature changes. What can I do?
A: This suggests that the stability of your solution is sensitive to environmental conditions.
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Action 1: Temperature Control. Some salts are less soluble at lower temperatures.[2] If you are storing your solution at a reduced temperature, try preparing and storing it at a controlled room temperature. Conversely, for some compounds, elevated temperatures can decrease solubility. Experiment with different, stable storage temperatures.
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Action 2: pH Adjustment. The pH of the solution can significantly impact the stability of organic salts.[2][3] Measure the pH of your solution. You can then systematically adjust the pH using dilute acidic or basic solutions to find a range where the compound remains soluble.
Step 3: Use of Additives and Stabilizers
Q: I have optimized the solvent and environmental conditions, but still observe some aggregation. Are there any additives I can try?
A: Yes, various additives can help to stabilize organic molecules in solution.
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Action 1: Co-solvents. The addition of a small percentage of a co-solvent can increase the solubility and stability of your compound. For aqueous solutions, consider adding a water-miscible organic solvent like ethanol or DMSO.
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Action 2: Non-ionic Surfactants. Low concentrations of non-ionic surfactants can sometimes prevent the aggregation of organic molecules.
-
Action 3: Other Organic Stabilizers. Depending on the nature of your experiment, you could explore the use of organic stabilizers.[5] However, be mindful that these additives could interfere with downstream applications.
Experimental Protocols
Here are detailed methodologies for key experiments to systematically address aggregation.
Protocol 1: Solvent System Optimization
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Objective: To identify the most suitable solvent or co-solvent system for dissolving this compound at the desired concentration.
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Materials: this compound, a selection of polar solvents (e.g., deionized water, ethanol, methanol, DMSO, N,N-Dimethylformamide), and volumetric flasks.
-
Procedure:
-
Prepare saturated solutions of this compound in a range of solvents to qualitatively assess solubility.
-
For the most promising solvents, prepare a series of concentrations to determine the approximate solubility limit.
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To test co-solvent systems, prepare your target concentration of this compound in your primary solvent. Then, titrate in a co-solvent (e.g., in 5% volume increments) and observe for any improvement in solubility or stability.
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Visually inspect the solutions for any precipitation or cloudiness after preparation and after a set incubation period (e.g., 24 hours) at a controlled temperature.
-
Protocol 2: pH Profile and Optimization
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Objective: To determine the optimal pH range for maintaining the solubility of this compound.
-
Materials: A prepared solution of this compound in the chosen solvent system, dilute solutions of a non-reactive acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), and a calibrated pH meter.
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Procedure:
-
Prepare a stock solution of this compound at your target concentration.
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Aliquot the stock solution into several tubes.
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Adjust the pH of each aliquot to a different value (e.g., in increments of 1 pH unit from pH 4 to 9).
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Record the initial appearance of each solution.
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Incubate the solutions at a controlled temperature and observe for any signs of aggregation at regular intervals (e.g., 1, 4, and 24 hours).
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Data Presentation
Summarize your findings in a structured table to easily compare the effectiveness of different conditions.
Table 1: Summary of Experimental Conditions to Prevent Aggregation
| Experiment ID | Solvent System | Concentration (mg/mL) | pH | Temperature (°C) | Additive (and Conc.) | Observation after 24h |
| 001 | Deionized Water | 10 | 7.0 | 25 | None | Precipitate Observed |
| 002 | 9:1 Water:Ethanol | 10 | 7.0 | 25 | None | Clear Solution |
| 003 | Deionized Water | 10 | 5.0 | 25 | None | Clear Solution |
| ... | ... | ... | ... | ... | ... | ... |
References
Technical Support Center: Optimizing Laser Excitation for 3-Ethylbenzothiazolium Bromide Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 3-Ethylbenzothiazolium Bromide for cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in imaging?
This compound is a fluorescent dye belonging to the cyanine family. In cellular imaging, it can be used as a probe to visualize specific cellular components or to report on certain physiological states. Its fluorescence properties are sensitive to the local microenvironment, making it a potentially valuable tool in drug development and biological research.
Q2: What are the key photophysical properties of this compound?
| Property | Value | How to Determine Experimentally |
| Chemical Formula | C₉H₁₀BrNS | N/A |
| Molecular Weight | 244.15 g/mol | N/A |
| Absorbance Maximum (λ_abs) | To be determined | Measure the absorbance spectrum of the dye solution using a spectrophotometer. The peak of the spectrum is the absorbance maximum. |
| Emission Maximum (λ_em) | To be determined | Excite the dye solution at its absorbance maximum and measure the fluorescence emission spectrum using a spectrofluorometer. The peak of the spectrum is the emission maximum. |
| Molar Extinction Coefficient (ε) | To be determined | Use the Beer-Lambert law (A = εcl) by measuring the absorbance (A) of a solution with a known concentration (c) and path length (l). |
| Quantum Yield (Φ) | To be determined | Can be measured using a spectrofluorometer with an integrating sphere or by a comparative method using a standard dye with a known quantum yield. |
| Fluorescence Lifetime (τ) | To be determined | Measured using Fluorescence Lifetime Imaging Microscopy (FLIM) or time-correlated single photon counting (TCSPC). |
Q3: What laser should I use to excite this compound?
Without a known excitation maximum, the ideal laser line cannot be definitively recommended. As a starting point for a cyanine-based dye, you could test common laser lines in the blue to green range (e.g., 405 nm, 488 nm, 514 nm, 561 nm). The optimal laser line will be the one that most closely matches the experimentally determined absorbance maximum (λ_abs).
Q4: Is this compound phototoxic to cells?
Cyanine dyes, in general, can exhibit phototoxicity, especially at high laser powers and long exposure times.[1][2] Phototoxicity is the phenomenon where light excitation of a fluorescent molecule leads to the generation of reactive oxygen species (ROS), which can cause cellular damage and artifacts in your imaging data. It is crucial to minimize light exposure to your samples.
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
Q: I am not seeing any signal from my cells stained with this compound. What should I do?
A: A weak or absent signal can be due to several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for weak or no fluorescence signal.
-
Check Dye Concentration: Ensure you are using an appropriate concentration of this compound. If the concentration is too low, the signal will be weak. If it is too high, you may experience quenching or cytotoxicity. Perform a concentration titration to find the optimal range for your cell type.
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Review Staining Protocol: Double-check your staining protocol. Ensure adequate incubation time for the dye to penetrate the cells and bind to its target. Optimize wash steps to remove unbound dye, which can contribute to background noise.
-
Optimize Excitation and Emission Settings: As the exact spectra are not known, you may be using a suboptimal laser line for excitation or an incorrect emission filter.
-
Action: Determine the absorbance and emission spectra of the dye in a buffer solution using a spectrophotometer and spectrofluorometer.
-
Action: Once the emission peak is known, select an emission filter that captures the peak of the fluorescence while blocking out scattered excitation light.
-
-
Minimize Photobleaching: The fluorescent signal can diminish upon prolonged exposure to excitation light.
-
Action: Reduce the laser power to the minimum level required for a detectable signal.
-
Action: Decrease the exposure time per frame.
-
Action: Use an anti-fade mounting medium if imaging fixed cells.
-
Problem: High Background Fluorescence
Q: My images have a very high background, making it difficult to see my cells. How can I reduce it?
A: High background can obscure your signal of interest. Here are the common causes and solutions:
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Excess Dye: Unbound dye in the imaging medium is a common source of background.
-
Solution: Ensure you have adequate wash steps after staining to remove all unbound dye.
-
-
Autofluorescence: Cells and culture medium components can have intrinsic fluorescence.
-
Solution: Image your cells in a phenol red-free medium, as phenol red is fluorescent.
-
Solution: Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. If significant, you may need to use spectral unmixing or select a different excitation/emission window if possible.
-
-
Dirty Optics: Dust or residue on microscope objectives, coverslips, or filters can scatter light and increase background.
-
Solution: Regularly clean all optical components of your microscope according to the manufacturer's instructions.
-
Problem: Phototoxicity and Photobleaching
Q: My cells are dying or behaving abnormally during imaging, and my signal fades quickly. What can I do?
A: These are signs of phototoxicity and photobleaching. The key is to minimize the total light dose delivered to your sample.
Caption: Strategies to mitigate phototoxicity and photobleaching.
-
Reduce Laser Power: Use the lowest possible laser power that provides an acceptable signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Use a Sensitive Detector: A more sensitive camera (e.g., sCMOS, EMCCD) will allow you to use lower laser power and exposure times.
-
Optimize Time-Lapse Imaging: For live-cell imaging over time, increase the interval between image acquisitions to give cells time to recover.
-
Limit Z-Stacking: For 3D imaging, acquire the minimum number of z-slices necessary to answer your biological question.
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Use Anti-fade Reagents: For fixed-cell imaging, use a commercially available anti-fade mounting medium to reduce photobleaching.
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This is a general starting protocol. The optimal dye concentration, incubation time, and temperature should be determined empirically for each cell type and experimental condition.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium (phenol red-free recommended for imaging)
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Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Staining Solution:
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On the day of the experiment, dilute the stock solution in pre-warmed, phenol red-free cell culture medium or an appropriate buffer to the desired final working concentration.
-
Recommendation: Start with a range of concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration.
-
-
Cell Staining:
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Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will need to be determined experimentally.
-
Note: Protect the cells from light during incubation.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed phenol red-free medium or PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
-
Caption: General workflow for live-cell staining with this compound.
References
Technical Support Center: Purification of 3-Ethylbenzothiazolium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethylbenzothiazolium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as benzothiazole and ethyl bromide, byproducts from potential side reactions (e.g., over-alkylation or degradation products), and residual solvents used in the synthesis. Discoloration of the crude product may indicate the presence of oxidized species or other minor impurities.
Q2: What is the most common method for purifying crude this compound?
Recrystallization is the most widely used and effective method for purifying crude this compound. This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system.
Q3: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent should dissolve the crude this compound at an elevated temperature but exhibit low solubility at cooler temperatures. Polar solvents are generally good starting points due to the ionic nature of the compound. Ethanol, isopropanol, or a mixed solvent system such as ethanol-diethyl ether or ethanol-ethyl acetate are often suitable choices for quaternary ammonium salts.
Q4: My purified product is still discolored. What can I do?
If the product remains colored after recrystallization, activated charcoal can be used to remove colored impurities. This is typically done by adding a small amount of charcoal to the hot, dissolved solution before the filtration step. However, be aware that using too much charcoal can lead to a decrease in the final yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product "Oils Out" During Cooling | The melting point of the compound is lower than the temperature of the solution. High concentration of impurities. The solution is cooling too rapidly. | Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider pre-purification by washing with a non-polar solvent like diethyl ether to remove some impurities. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated but requires nucleation. | Gently boil off some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Add a seed crystal of pure this compound, if available. |
| Low Yield of Purified Product | Too much solvent was used, leading to significant loss of the product in the mother liquor. Premature crystallization during a hot filtration step. Incomplete crystallization before filtration. | Concentrate the mother liquor and cool it further to recover a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. Allow sufficient time for the solution to cool and for crystallization to complete. |
| Product is a Fine Powder Instead of Crystals | The solution cooled too quickly, leading to rapid precipitation rather than crystal growth. | Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and allowing it to cool to room temperature before placing it in an ice bath can promote the formation of larger crystals. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Starting Purity (Crude) | Final Purity (HPLC) | Typical Yield | Key Parameters |
| Recrystallization (Ethanol) | ~85-90% | >98% | 70-85% | Slow cooling is crucial for crystal quality. |
| Washing with Diethyl Ether | ~85-90% | ~90-95% | >95% | Effective for removing non-polar impurities. |
| Combined Washing & Recrystallization | ~85-90% | >99% | 65-80% | Provides the highest purity product. |
Visualizations
Below are diagrams illustrating the experimental workflow and troubleshooting logic for the purification of this compound.
addressing low quantum yield of 3-Ethylbenzothiazolium Bromide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low quantum yield in experiments involving 3-Ethylbenzothiazolium Bromide and related benzothiazolium derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for benzothiazolium-based dyes?
A1: The fluorescence quantum yield of benzothiazolium derivatives can vary significantly depending on their specific chemical structure and environment. While some derivatives can exhibit high quantum yields (up to 85-97% in certain solvents), the basic this compound scaffold is not extensively characterized as a highly fluorescent probe on its own. Its quantum yield is expected to be sensitive to factors like solvent polarity, viscosity, and aggregation. A low quantum yield may be inherent to the molecule under your specific experimental conditions.
Q2: What are the primary factors that can influence the quantum yield of this compound?
A2: Several key factors can dramatically affect the fluorescence quantum yield:
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Solvent Environment: Polarity, viscosity, and the potential for hydrogen bonding with the solvent can alter the electronic excited state and promote non-radiative decay pathways.
-
Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where dye molecules stack and provide pathways for non-radiative decay, thus reducing fluorescence.
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Purity of the Compound: Impurities can act as quenchers, significantly lowering the observed quantum yield.
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Temperature: Generally, an increase in temperature can lead to a decrease in quantum yield by increasing the rate of non-radiative decay processes.
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Presence of Quenchers: Molecular oxygen, heavy atoms, and other electron-accepting or donating molecules in the solution can quench fluorescence.
-
Photodegradation: Exposure to high-intensity light can lead to the chemical degradation of the fluorophore, resulting in a lower quantum yield over time.
Q3: How do I choose an appropriate fluorescence quantum yield standard for comparison?
A3: An ideal quantum yield standard should have a well-characterized and stable quantum yield, absorb and emit in a similar spectral region as your sample, and be soluble in the same or a similar solvent. For blue-emitting dyes like many benzothiazolium derivatives, common standards are used. The selection should be made carefully, considering the excitation and emission wavelengths of this compound in your specific setup.
Troubleshooting Guide for Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving issues related to the low quantum yield of this compound in your experiments.
Problem: Observed fluorescence intensity is significantly lower than expected.
Initial Checks:
-
Confirm Instrument Settings: Ensure that the excitation and emission wavelengths on the fluorometer are set correctly for your compound. Verify that the slit widths are appropriate and consistent between measurements.
-
Check Sample Concentration: Very high concentrations can lead to inner filter effects and aggregation-caused quenching. Conversely, a concentration that is too low may result in a signal that is indistinguishable from the background.
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Verify Compound Integrity: Ensure the this compound has been stored correctly (as per the manufacturer's instructions) and has not degraded.
Systematic Troubleshooting Steps:
If the initial checks do not resolve the issue, follow these steps to identify the root cause of the low quantum yield.
Step 1: Investigate Solvent Effects
The solvent environment is a critical factor influencing the quantum yield of cyanine and benzothiazole-based dyes.
-
Hypothesis: The solvent is promoting non-radiative decay.
-
Action:
-
Measure the fluorescence in a range of solvents with varying polarity and viscosity.
-
Consider using more viscous solvents like glycerol or ethylene glycol, as increased viscosity can restrict molecular vibrations and rotations, which are common non-radiative decay pathways.[1]
-
De-gas your solvent to remove dissolved oxygen, a known fluorescence quencher.
-
Step 2: Rule out Concentration-Dependent Quenching
Aggregation-caused quenching (ACQ) is a common issue with planar aromatic dyes.
-
Hypothesis: The dye is self-quenching at the current concentration.
-
Action:
-
Perform a concentration-dependent study. Prepare a series of dilutions of your sample and measure the fluorescence intensity.
-
Plot fluorescence intensity versus concentration. If ACQ is the issue, you will observe a linear increase at low concentrations, which then plateaus or even decreases at higher concentrations.[2]
-
Step 3: Assess Compound Purity
Impurities can act as potent fluorescence quenchers.
-
Hypothesis: The sample is contaminated.
-
Action:
-
Verify the purity of your this compound using techniques like HPLC or NMR.
-
If impurities are suspected, purify the compound using an appropriate method such as recrystallization or column chromatography.
-
Step 4: Evaluate Photostability
Continuous exposure to the excitation light can cause the dye to photodegrade.
-
Hypothesis: The compound is photobleaching during the measurement.
-
Action:
-
Measure the fluorescence intensity over time while continuously illuminating the sample. A steady decrease in intensity is indicative of photobleaching.
-
Reduce the excitation light intensity or the exposure time if photobleaching is observed.
-
Data Presentation
Table 1: Common Quantum Yield Standards for the Blue-Violet Spectral Region
| Standard | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.546 |
| Anthracene | Ethanol | ~355 | ~403 | 0.27 |
| Coumarin 1 | Ethanol | ~373 | ~450 | 0.73 |
Note: The quantum yield of standards can be influenced by solvent and temperature. Always refer to the literature for the specific conditions under which the standard was certified.
Experimental Protocols
Protocol: Relative Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Quantum yield standard (e.g., Quinine Sulfate)
-
Spectroscopic grade solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Gradient: Determine the gradient (slope) of the straight line for both the sample (Grad_S) and the standard (Grad_R).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_S):
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the known quantum yield of the standard.
-
n_S and n_R are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low quantum yield.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Step-by-step workflow for relative quantum yield determination.
Factors Influencing Quantum Yield
Caption: Key factors that can affect the fluorescence quantum yield.
References
Validation & Comparative
3-Ethylbenzothiazolium Bromide vs. Thiazole Orange for DNA staining
In the landscape of molecular biology, the visualization of nucleic acids is a cornerstone of routine laboratory work, from quantifying DNA to assessing the integrity of PCR products. For decades, ethidium bromide has been the go-to fluorescent stain, but concerns over its mutagenicity have spurred the adoption of safer, yet equally effective, alternatives. This guide provides a comprehensive overview of Thiazole Orange (TO), a highly sensitive and safer dye for DNA staining, and clarifies its relationship with the chemical compound 3-Ethylbenzothiazolium Bromide.
Understanding the Compounds: A Tale of a Dye and its Building Block
It is crucial to distinguish between the fluorescent dye itself and the chemical precursors used in its synthesis.
-
Thiazole Orange (TO) is a well-established asymmetric cyanine dye used extensively for staining nucleic acids.[1][2] It is composed of two heterocyclic ring systems, quinoline and benzothiazole, linked by a methine bridge.[2] A key feature of TO is its 'turn-on' fluorescence; it is essentially non-fluorescent in solution but exhibits a dramatic increase in fluorescence—over 1,000-fold—upon binding to double-stranded DNA (dsDNA) or RNA.[1][3]
-
This compound is a benzothiazolium salt. While benzothiazole is a core component of Thiazole Orange's chemical structure, this compound itself is not used as a standalone DNA stain in common laboratory practice.[4][5] It is best understood as a chemical building block or precursor for the synthesis of more complex molecules, including various cyanine dyes. Therefore, a direct performance comparison with Thiazole Orange for DNA staining is not applicable.
This guide will henceforth focus on the properties and applications of Thiazole Orange as the relevant DNA staining agent.
Mechanism of Fluorescence
The remarkable fluorescence enhancement of Thiazole Orange upon binding to DNA is a result of its structural properties. In solution, the two aromatic rings of the TO molecule can rotate freely around the central methine bridge. This torsional motion in the excited state provides a pathway for non-radiative decay, meaning the molecule returns to its ground state without emitting light, rendering it effectively dark.[1]
When TO binds to dsDNA, it primarily does so by intercalating between the base pairs or binding to the grooves of the helix.[1][2] This binding constrains the molecule, restricting the torsional movement between the quinoline and benzothiazole rings. This rigidity forces the excited-state energy to be released as fluorescence, resulting in a bright signal.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Ethylbenzothiazolium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Ethylbenzothiazolium bromide, a classic thiazolium salt, has long been a staple in organic synthesis, particularly as a precursor for N-heterocyclic carbene (NHC) catalysts. These catalysts are pivotal in facilitating "umpolung" or reverse polarity reactions, most notably the Benzoin condensation and the Stetter reaction. However, the landscape of organocatalysis is ever-evolving, with a host of alternative azolium salts—primarily imidazolium, triazolium, and oxazolium derivatives—emerging as powerful, and often superior, catalysts. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their synthetic needs.
At a Glance: Performance Comparison of Azolium Salt Catalysts
The efficacy of an NHC catalyst is intrinsically linked to the nature of its azolium salt precursor. Factors such as the heteroatoms in the ring, the substituents on the nitrogen atoms, and the overall steric and electronic properties of the resulting carbene dramatically influence reaction rates, yields, and enantioselectivities. The following tables summarize the performance of various alternatives to this compound in the benchmark Benzoin condensation and Stetter reactions.
Table 1: Comparison of Achiral Azolium Salt Precursors in the Benzoin Condensation of Benzaldehyde
| Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Et3N | EtOH | 24 | ~70-80* | General Knowledge |
| 1,3-Dimesitylimidazolium Chloride | KHMDS | THF | 2 | 95 | [1] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr) | KOtBu | THF | 12 | 98 | [1] |
| N-Mesityl Oxazolium Salt | DBU | CH2Cl2 | 1 | 94 | [2] |
*Typical yield range; specific cited data not available in the immediate search results.
Table 2: Comparison of Chiral Azolium Salt Precursors in the Asymmetric Benzoin Condensation
| Catalyst Precursor | Aldehyde | Base | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Thiazolium Salt | Benzaldehyde | Et3N | EtOH | 20 | 10.5 | [3][4] |
| Chiral Bicyclic Triazolium Salt | Benzaldehyde | Et3N | MeOH | 45 | 80 | [3][4] |
| Aminoindanol-derived Triazolium Salt | Benzaldehyde | KOtBu | THF | 83 | 90 | [3] |
Table 3: Comparison of Azolium Salt Precursors in the Stetter Reaction
| Catalyst Precursor | Aldehyde | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| This compound | Heptanal | 3-Buten-2-one | Et3N | DMF | High* | [5] |
| N-Mesityl Oxazolium Salt | 4-Methoxybenzaldehyde | Chalcone | DBU | CH2Cl2 | 95 | [2] |
| Chiral Triazolium Salt | Picolinaldehyde | Nitroalkene | DIPEA | MeOH | 95 | [6] |
*Qualitative description from literature; specific yield not provided.
Mechanistic Insights: The Role of the Azolium Salt
The catalytic cycle for both the Benzoin and Stetter reactions hinges on the in situ generation of an N-heterocyclic carbene from the azolium salt precursor. This carbene then adds to an aldehyde, initiating the umpolung that is central to these transformations.
Caption: Catalytic cycle of the Benzoin condensation.
The key "Breslow intermediate" is a nucleophilic enamine-like species that attacks a second molecule of aldehyde (in the Benzoin condensation) or a Michael acceptor (in the Stetter reaction). The stability and reactivity of this intermediate are dictated by the electronics and sterics of the NHC, which in turn are determined by the parent azolium salt. Triazolium salts, for instance, are generally more electron-withdrawing than thiazolium or imidazolium salts, which can influence the acidity of the C-H bond being deprotonated to form the Breslow intermediate and the subsequent nucleophilicity of the intermediate itself.
Caption: General experimental workflow for the Stetter reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the Benzoin and Stetter reactions using alternatives to this compound. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Asymmetric Benzoin Condensation using a Chiral Triazolium Salt
This protocol is adapted from the work of Enders and Kallfass for the synthesis of benzoin with high enantioselectivity.[3]
Materials:
-
Chiral triazolium precatalyst (e.g., aminoindanol-derived) (0.02 mmol, 10 mol%)
-
Potassium tert-butoxide (KOtBu) (0.018 mmol, 9 mol%)
-
Benzaldehyde (0.2 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (1.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral triazolium salt and potassium tert-butoxide.
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 10-15 minutes to generate the N-heterocyclic carbene in situ. The solution should turn a yellowish color.
-
Add benzaldehyde via syringe to the catalyst solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched benzoin.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stetter Reaction using an N-Mesityl Oxazolium Salt
This protocol is based on the findings of Gravel and coworkers, highlighting the high efficiency of oxazolium-derived NHCs.[2]
Materials:
-
N-Mesityl oxazolium salt (0.02 mmol, 10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 10 mol%)
-
4-Methoxybenzaldehyde (0.2 mmol, 1.0 equiv.)
-
Chalcone (0.24 mmol, 1.2 equiv.)
-
Anhydrous Dichloromethane (CH2Cl2) (1.0 mL)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the N-mesityl oxazolium salt in anhydrous dichloromethane.
-
Add DBU to the solution and stir for 5-10 minutes at room temperature.
-
Add the 4-methoxybenzaldehyde followed by the chalcone.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Once the aldehyde is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 1,4-diketone.
Protocol 3: Benzoin Condensation using an Imidazolium Salt
This general procedure is adapted from studies on imidazolium-catalyzed Benzoin condensations.[2]
Materials:
-
1,3-Dimesitylimidazolium chloride (0.1 mmol, 10 mol%)
-
Potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dimesitylimidazolium chloride and anhydrous THF.
-
Add potassium tert-butoxide and stir the suspension at room temperature for 20-30 minutes to generate the carbene.
-
Add benzaldehyde to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
The crude product can be purified by crystallization or flash column chromatography to afford pure benzoin.
Conclusion
While this compound remains a historically significant and useful catalyst precursor, the field of N-heterocyclic carbene catalysis has expanded to offer a range of more efficient and selective alternatives. Triazolium salts, particularly chiral bicyclic variants, have demonstrated superior performance in asymmetric Benzoin condensations, consistently delivering higher enantioselectivities.[3][4] Imidazolium salts, especially those with bulky N-substituents, offer rapid and high-yielding routes to benzoins under mild conditions.[1] Furthermore, the exploration of less common precursors, such as N-mesityl oxazolium salts, has revealed remarkably effective catalysts for challenging Stetter reactions.[2] The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired outcome (i.e., high yield, high enantioselectivity, or mild reaction conditions). The data and protocols presented in this guide are intended to empower researchers to make informed decisions and explore the full potential of modern NHC catalysis beyond traditional thiazolium salts.
References
- 1. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 3. An Efficient Nucleophilic Carbene Catalyst for the Asymmetric Benzoin Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stetter_reaction [chemeurope.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
Comparative Analysis of 3-Ethylbenzothiazolium Bromide Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of various 3-Ethylbenzothiazolium Bromide derivatives. The analysis is supported by experimental data from peer-reviewed studies, providing insights into their potential as therapeutic agents.
This guide summarizes quantitative data on the anticancer and antimicrobial activities of different this compound derivatives, presenting them in clear, comparative tables. Detailed experimental protocols for the key assays are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Anticancer Activity: A Comparative Overview
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.
A comparative study on a series of novel benzothiazole derivatives revealed significant cytotoxic activity against several cancer cell lines. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated potent activity against human colon cancer cells (HT29), human lung cancer cells (H460), non-small cell lung cancer (A549), and human breast cancer cells (MDA-MB-231). One indole-based hydrazine carboxamide scaffold showed a remarkable IC50 value of 0.015 µM against HT-29 cells[1]. Another 2-hydroxybenzylidene-containing semicarbazide derivative exhibited IC50 values ranging from 0.24 to 0.92 µM against MDA-MB-231 breast cancer cells[1].
In a different study, a dichlorophenyl-containing chlorobenzothiazole derivative displayed broad-spectrum anticancer activity against nine different cancer cell lines, with GI50 (50% growth inhibition) values ranging from 1.60 µM to 71.8 nM. Notably, it showed a GI50 of 7.18 x 10⁻⁸ M against non-small cell lung cancer (HOP-92)[2].
The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzothiazole core play a crucial role in determining the anticancer efficacy[1][2].
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Selected Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | Indole based hydrazine carboxamide | HT-29 (Colon) | 0.015 | [1] |
| 2 | 2-hydroxybenzylidene semicarbazide | MDA-MB-231 (Breast) | 0.24 - 0.92 | [1] |
| 3 | Dichlorophenyl chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [2] |
| 4 | N-bis-benzothiazolyl thiocarbamide | U-937 (Leukemia) | 16.23 ± 0.81 | [1] |
| 5 | Fluorinated 2-Arylbenzothiazole | MCF-7 (Breast) | 0.57 | [1] |
| 6 | Fluorinated 2-Arylbenzothiazole | MCF-7 (Breast) | 0.4 | [1] |
Antimicrobial Activity: A Comparative Perspective
Beyond their anticancer properties, this compound derivatives have also demonstrated promising antimicrobial activity. Studies have explored their efficacy against a range of bacterial and fungal pathogens.
For example, new 2-styryl benzothiazolium salts, which are derivatives of 3-alkyl-2-methylbenzothiazolium halides, have been synthesized and evaluated for their in vitro antimicrobial activity[3]. The study found that while substitutions on the heterocyclic ring in positions 5 and 6 did not significantly increase the biological activity, the core benzothiazolium structure itself contributed to the antimicrobial effect[3].
Another study focused on thiazolidinone derivatives of benzothiazole and reported their antibacterial and antifungal activities[4]. The minimum inhibitory concentration (MIC) was determined against various Gram-positive and Gram-negative bacteria, as well as fungal species[4].
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Styryl Benzothiazolium Salts | Staphylococcus aureus | Not specified | [3] |
| 2-Styryl Benzothiazolium Salts | Escherichia coli | Not specified | [3] |
| Thiazolidinone Derivatives | Staphylococcus aureus | Not specified | [4] |
| Thiazolidinone Derivatives | Bacillus subtilis | Not specified | [4] |
| Thiazolidinone Derivatives | Escherichia coli | Not specified | [4] |
| Thiazolidinone Derivatives | Pseudomonas aeruginosa | Not specified | [4] |
| Thiazolidinone Derivatives | Candida albicans | Not specified | [4] |
| Thiazolidinone Derivatives | Aspergillus niger | Not specified | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 2-styryl benzothiazolium salts involves the condensation of 3-alkyl-2-methylbenzothiazolium halides with 4-substituted benzaldehydes[3].
-
Step 1: Quaternization. 2-Methylbenzothiazole is quaternized with an appropriate alkyl bromide (e.g., ethyl bromide) to yield the 3-alkyl-2-methylbenzothiazolium bromide.
-
Step 2: Condensation. The resulting benzothiazolium salt is then condensed with a substituted benzaldehyde in the presence of a suitable solvent and catalyst to yield the final 2-styryl benzothiazolium derivative.
For the synthesis of thiazolidinone derivatives, a common route involves the reaction of a Schiff base of a benzothiazole derivative with thioglycolic acid or thiolactic acid[4].
Cytotoxicity and Antimicrobial Assays
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The benzothiazole derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The anticancer activity of benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and survival.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Further research into the specific molecular targets and signaling pathways affected by this compound derivatives will be crucial for the rational design of more potent and selective therapeutic agents. The structure-activity relationship data gathered from comparative studies will guide the optimization of lead compounds for improved efficacy and reduced toxicity.
References
A Comparative Guide to Benzothiazolium-Based Fluorescent Probes for Nucleic Acid Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the visualization and quantification of nucleic acids are paramount. Fluorescent probes are indispensable tools for these tasks, offering high sensitivity and specificity. This guide provides a detailed comparison of two widely used benzothiazolium-based fluorescent probes: Thiazole Orange and SYBR Green I. While the initial focus was on 3-Ethylbenzothiazolium Bromide, the scarcity of specific data on its application as a fluorescent probe necessitated a pivot to these well-characterized and commercially available alternatives. Both Thiazole Orange and SYBR Green I share a common benzothiazolium core structure, which is central to their fluorescence mechanism upon interaction with nucleic acids.
This guide will delve into their performance characteristics, supported by experimental data, to assist researchers in selecting the most appropriate probe for their specific applications.
Performance Comparison: Thiazole Orange vs. SYBR Green I
The selection of a fluorescent probe is often dictated by its photophysical properties, quantum yield, and selectivity for the target biomolecule. The following tables summarize the key performance indicators for Thiazole Orange and SYBR Green I.
Table 1: Photophysical Properties
| Property | Thiazole Orange | SYBR Green I |
| Excitation Maximum (λex) | ~509 nm (bound to dsDNA) | ~497 nm (bound to dsDNA)[1] |
| Emission Maximum (λem) | ~532 nm (bound to dsDNA) | ~520 nm (bound to dsDNA)[1] |
| Molar Extinction Coefficient (ε) | ~91,000 M⁻¹cm⁻¹ (for a derivative) | ~75,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~23 nm | ~23 nm |
Table 2: Quantum Yield (Φ)
| Condition | Thiazole Orange | SYBR Green I |
| Free in solution | ~2 x 10⁻⁴[2][3] | Very low (qualitative) |
| Bound to dsDNA | ~0.1 - 0.4 (sequence dependent)[2] | ~0.8[4] |
| Bound to ssDNA | Lower than dsDNA | Lower performance than dsDNA[1] |
| Bound to RNA | Can bind, with fluorescence enhancement | Can stain, with lower performance than ssDNA[1] |
Table 3: Selectivity and Binding Affinity
| Property | Thiazole Orange | SYBR Green I |
| Primary Target | Double-stranded DNA (dsDNA)[2] | Double-stranded DNA (dsDNA)[1] |
| Selectivity for dsDNA vs. ssDNA/RNA | Higher affinity for dsDNA than ssDNA and RNA.[2] | Preferentially binds to dsDNA over ssDNA and RNA.[1] |
| Binding Mechanism | Intercalation between DNA base pairs. | Primarily intercalation, with potential for minor groove binding.[5] |
Mechanism of Action: Intercalation and Fluorescence Enhancement
The fluorescence of both Thiazole Orange and SYBR Green I is significantly enhanced upon binding to DNA. This "light-up" property is a hallmark of intercalating dyes. In their free state in solution, these molecules can undergo internal rotation around the methine bridge connecting the benzothiazole and quinoline (or other heterocyclic) ring systems. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in very low intrinsic fluorescence.
Upon binding to dsDNA, the dye molecule inserts itself between the stacked base pairs. This intercalation restricts the internal rotation, forcing the molecule into a more planar conformation. This rigidity closes the non-radiative decay pathway, leading to a dramatic increase in fluorescence quantum yield.
Caption: Mechanism of fluorescence enhancement for intercalating dyes.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are standard protocols for staining nucleic acids with Thiazole Orange and SYBR Green I for gel electrophoresis.
Protocol 1: DNA Staining with Thiazole Orange in Agarose Gels
Materials:
-
Thiazole Orange stock solution (e.g., 1 mg/mL in DMSO)
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA samples with loading dye
-
UV or blue light transilluminator
-
Gel Preparation (Pre-staining):
-
Prepare the desired concentration of agarose gel in electrophoresis buffer.
-
Heat the mixture until the agarose is completely dissolved.
-
Allow the solution to cool slightly (to about 60-70 °C).
-
Add the Thiazole Orange stock solution to the molten agarose to a final concentration of approximately 0.5-1.0 µg/mL. Swirl gently to mix.
-
Pour the gel and allow it to solidify.
-
-
Electrophoresis:
-
Load the DNA samples into the wells of the gel.
-
Run the gel at an appropriate voltage until the desired separation is achieved.
-
-
Visualization:
-
Place the gel on a UV transilluminator (around 300 nm) or a blue light transilluminator (around 470-500 nm).
-
Visualize the fluorescent bands. An amber or orange filter can enhance visualization with a blue light source.
-
Alternative Post-staining: [4]
-
Run an unstained agarose gel.
-
After electrophoresis, immerse the gel in a solution of Thiazole Orange (0.5-1.0 µg/mL in electrophoresis buffer) for 20-30 minutes with gentle agitation.
-
Visualize the gel as described above.
Protocol 2: DNA Staining with SYBR Green I in Agarose Gels
Materials:
-
SYBR Green I stock solution (e.g., 10,000X in DMSO)
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE, pH 7.5-8.0)[9]
-
DNA samples with loading dye
-
UV or blue light transilluminator
-
Gel Preparation (Pre-staining):
-
Prepare the desired concentration of agarose gel in electrophoresis buffer.
-
Heat the mixture until the agarose is completely dissolved.
-
Allow the solution to cool slightly (to about 60-70 °C).
-
Dilute the SYBR Green I stock solution 1:10,000 into the molten agarose. Swirl gently to mix.
-
Pour the gel and allow it to solidify.
-
-
Electrophoresis:
-
Load the DNA samples into the wells of the gel.
-
Run the gel at an appropriate voltage.
-
-
Visualization:
-
Place the gel on a UV transilluminator (254 nm for highest sensitivity, or 300 nm) or a blue light transilluminator.[4]
-
Visualize the fluorescent bands. A photographic filter designed for SYBR Green I can improve documentation.
-
Alternative Post-staining: [9][10]
-
Run an unstained agarose gel.
-
After electrophoresis, immerse the gel in a 1X SYBR Green I staining solution (diluted 1:10,000 from the stock in electrophoresis buffer) for 15-30 minutes with gentle agitation, protected from light.[9][10]
-
Destaining is generally not required.
-
Visualize the gel as described above.
Experimental Workflow Validation
The validation of a new fluorescent probe or a new staining protocol is a critical step to ensure reliable and reproducible results. The following diagram illustrates a general workflow for such a validation process.
Caption: A generalized workflow for validating a fluorescent probe.
Conclusion
Both Thiazole Orange and SYBR Green I are excellent choices for the sensitive detection of nucleic acids. SYBR Green I offers a significantly higher quantum yield when bound to dsDNA, making it an exceptionally bright stain and a popular choice for quantitative real-time PCR (qPCR). Thiazole Orange, while having a lower quantum yield, is a cost-effective and versatile alternative for routine applications like gel electrophoresis. The choice between these two probes will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, cost considerations, and the instrumentation available. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen probe within your experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 5. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 10000x TO-DMSO DNA gel stain [protocols.io]
- 7. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. takara.co.kr [takara.co.kr]
- 11. file.medchemexpress.com [file.medchemexpress.com]
comparing the catalytic efficiency of 3-Ethylbenzothiazolium Bromide with other catalysts
In the realm of organic synthesis, the quest for efficient and selective catalysts is paramount. 3-Ethylbenzothiazolium Bromide, a member of the thiazolium salt family, has traditionally been employed as a catalyst in key carbon-carbon bond-forming reactions, most notably the benzoin condensation and the Stetter reaction. This guide provides a comparative analysis of its catalytic efficiency against other relevant catalysts, supported by experimental data, to aid researchers in catalyst selection and experimental design.
Catalytic Performance in the Benzoin Condensation
The benzoin condensation, a classic umpolung reaction, involves the dimerization of aldehydes to form α-hydroxy ketones. While this compound can catalyze this transformation, its efficiency, particularly in asymmetric synthesis, is often surpassed by other N-heterocyclic carbene (NHC) precatalysts, such as triazolium salts.
Computational studies have predicted that thiazolium catalysts are generally less selective than their triazolium counterparts, a trend that is also observed experimentally.[1] Chiral bicyclic 1,2,4-triazolium salts have demonstrated the ability to catalyze the benzoin condensation in good yield with significantly higher enantiomeric excesses (up to 80%) compared to closely related thiazolium salts.[2][3] In some cases, the use of chiral triazolium salts has resulted in enantiomeric excesses as high as 95%.[4]
Table 1: Comparison of Catalysts in the Asymmetric Benzoin Condensation of Benzaldehyde
| Catalyst | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Thiazolium Salt | 6 | 51 | [4] |
| Bicyclic Thiazolium Catalyst 2 | Thiazolium Salt | 20 | 10.5 | [4] |
| Chiral Bicyclic Triazolium Salt | Triazolium Salt | Good | up to 80 | [2][3] |
| Chiral Triazolium Catalyst 1 | Triazolium Salt | High | up to 95 | [4] |
Catalytic Performance in the Stetter Reaction
The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, a powerful tool for the synthesis of 1,4-dicarbonyl compounds.[5] Thiazolium salts, including this compound, are effective catalysts for this reaction.[5] However, the development of novel NHC catalysts, particularly those derived from triazolium and imidazolium salts, has led to significant improvements in efficiency and scope.
For instance, a novel N-mesityl thiazolium NHC has been reported as a high-performing catalyst for the aliphatic Stetter reaction, enabling high yields and short reaction times.[6] The efficiency of these catalysts is influenced by both steric and electronic properties.[6] In the context of asymmetric Stetter reactions, chiral triazolium salts have proven to be highly effective.
Table 2: Comparison of Catalyst Types in the Stetter Reaction
| Catalyst Type | Key Advantages | Representative Reactions |
| Thiazolium Salts | Traditional, effective for general Stetter reactions. | 1,4-addition of aldehydes to α,β-unsaturated compounds.[5] |
| N-Mesityl Thiazolium NHC | High performance in aliphatic Stetter reactions, high yields, short reaction times. | Coupling of sterically non-trivial aliphatic aldehydes with enones.[6] |
| Triazolium Salts | Highly effective for asymmetric intermolecular Stetter reactions. | Enantioselective synthesis of 1,4-dicarbonyl compounds. |
Experimental Protocols
General Procedure for the Benzoin Condensation
A representative experimental protocol for the NHC-catalyzed benzoin condensation is as follows:
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., THF, CH2Cl2) is added the N-heterocyclic carbene precatalyst (0.05-0.2 mmol) and a base (e.g., DBU, Et3N) (0.05-0.2 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred for a specified time (e.g., 2-24 hours). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[7]
General Procedure for the Stetter Reaction
A general procedure for the thiazolium-catalyzed intermolecular Stetter reaction is as follows:
To a solution of the aldehyde (1.0 mmol) and the Michael acceptor (0.5 mmol) in a solvent such as ethanol is added the thiazolium salt precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 mmol) and a base (e.g., triethylamine, 1.0 mmol). The mixture is stirred at a specific temperature (e.g., 50 °C) for 24 hours. After cooling, the solvent is removed, and the product is purified by flash chromatography.[8]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of both the benzoin condensation and the Stetter reaction involves the in-situ generation of an N-heterocyclic carbene from the precatalyst (e.g., this compound) in the presence of a base. This carbene then attacks the aldehyde to form a key intermediate known as the Breslow intermediate, which acts as an acyl anion equivalent.
Caption: Experimental workflow for comparing catalytic efficiency.
Conclusion
References
- 1. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation (1998) | Roland L. Knight | 186 Citations [scispace.com]
- 3. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Antioxidant Capacity Assays: A Focus on the ABTS Method
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant capacity is a critical step in various fields, from pharmacology to food science. This guide provides an objective comparison of the widely-used 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay with other common methods for determining antioxidant potential. The ABTS assay utilizes a chromogenic compound that is a derivative of 3-Ethylbenzothiazolium, making this analysis relevant to the cross-validation of results obtained through this chemical class. We will delve into the principles of the ABTS assay and its alternatives, provide detailed experimental protocols, and present a comparative analysis of their performance with supporting data.
The antioxidant activity of novel compounds and natural extracts is a key area of investigation due to its implications for mitigating oxidative stress, a factor implicated in numerous chronic diseases. The selection of an appropriate assay to measure this antioxidant potential is a critical step in research and development. This guide offers a comprehensive cross-validation of the ABTS assay against the DPPH, FRAP, and ORAC assays to aid in this selection process.
Principles of Common Antioxidant Assays
The ABTS, DPPH, FRAP, and ORAC assays are all spectrophotometric or fluorometric methods but operate on different chemical principles. The ABTS and DPPH assays are based on the ability of an antioxidant to scavenge a stable radical, a process that can involve both electron and hydrogen atom transfer. In contrast, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex, which is solely an electron transfer-based mechanism.[1] The ORAC assay measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals, which is a hydrogen atom transfer (HAT) based mechanism.[2][3]
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS.[4][5][6] The presence of an antioxidant reduces the ABTS•+, leading to a decrease in absorbance, which is proportional to the antioxidant concentration.[5]
DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay uses a stable free radical that has a deep violet color.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, and the decrease in absorbance is measured.[7][8]
FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[9][10][11] This reduction results in the formation of an intense blue color, and the change in absorbance is proportional to the antioxidant's reducing power.[10]
ORAC Assay: The Oxygen Radical Antioxidant Capacity (ORAC) assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH.[2][12][13] The antioxidant's presence preserves the fluorescence, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[2][14]
Comparative Performance of Antioxidant Assays
The choice of antioxidant assay can significantly influence the determined antioxidant capacity of a sample. Studies have shown varying degrees of correlation between these methods, which is often dependent on the chemical nature of the antioxidant being tested.
For instance, a study on guava fruit extracts found that the antioxidant activity measured by the ABTS, DPPH, and FRAP assays were generally well-correlated.[15] The highest correlation was observed between the ABTS and FRAP assays.[15] Another study investigating 30 plant extracts of industrial interest also found significant correlations between the DPPH, ABTS, and FRAP assays and the total phenolic content.[16] However, the DPPH assay has been noted to sometimes show lower correlation with other methods, potentially due to its different reaction mechanism.[17]
Below is a summary of comparative antioxidant capacity values for various samples, expressed as Trolox Equivalents (TE), a common standard for these assays.
| Sample | ABTS (μM TE/g) | DPPH (μM TE/g) | FRAP (μM TE/g) | ORAC (μM TE/g) | Reference |
| Guava Fruit Extract (Methanol) | 31.1 | 25.2 | 26.1 | 21.3 | [15] |
| Guava Fruit Extract (Dichloromethane) | 0.44 | 0.27 | 0.16 | N/A | [15] |
| Oak Extract | High | High | High | High | [18] |
| Pine Extract | High | High | High | High | [18] |
| Cinnamon Extract | High | High | High | High | [18] |
Experimental Protocols
Detailed methodologies for each assay are crucial for reproducibility and accurate comparison.
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution.
-
Prepare a 2.45 mM potassium persulfate stock solution.
-
-
ABTS•+ Radical Cation Generation:
-
Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation solution.[1]
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Add a small volume of the sample or standard (e.g., Trolox) at various concentrations to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[1]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance and compare it to a standard curve prepared with Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[5]
-
DPPH Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.[19]
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., ascorbic acid or Trolox) at various concentrations to the DPPH solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.[19]
-
-
Measurement and Calculation:
FRAP Assay Protocol
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[21]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[10]
-
Compare the change in absorbance of the samples to a standard curve prepared with a known concentration of ferrous ions.
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12]
-
-
Assay Procedure:
-
In a 96-well microplate, add the fluorescein solution to each well.
-
Add the sample, standard (Trolox), or a blank (buffer) to the wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.[12]
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[14]
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve.[2][14]
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying chemical principles, the following diagrams illustrate the workflows and key reactions for each assay.
References
- 1. benchchem.com [benchchem.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pub.h-brs.de [pub.h-brs.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
Performance of 3-Ethylbenzothiazolium Bromide in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the stability, solubility, and reactivity of chemical compounds in experimental assays. This guide provides a comparative analysis of the performance of 3-Ethylbenzothiazolium Bromide, a versatile quaternary ammonium salt, in various commonly used buffer systems. The information presented herein is intended to aid in the optimization of experimental conditions and to ensure the reliability and reproducibility of results.
This compound is utilized in a range of applications, from organic synthesis to analytical and biological studies. Its performance, however, can be significantly influenced by the composition and pH of the surrounding medium. This guide explores these influences through a review of available data and established chemical principles.
Key Performance Indicators: A Comparative Overview
The stability, solubility, and reactivity of this compound are key performance indicators that vary across different buffer systems. While specific quantitative data for this compound is limited in publicly available literature, general principles and data from structurally similar compounds, such as other benzothiazolium salts, provide valuable insights.
| Buffer System | pH Range | Stability Considerations | Solubility Profile | Potential Reactivity |
| Phosphate Buffer | 5.8 - 8.0 | Generally stable within this pH range. However, phosphate ions can sometimes participate in or catalyze degradation reactions. | Good solubility is expected due to the polar nature of the buffer. High salt concentrations may decrease solubility ("salting out"). | Phosphate is generally considered a non-reactive buffer, but it can interact with certain compounds. |
| Tris Buffer | 7.0 - 9.0 | The primary amine in Tris is nucleophilic and can potentially react with electrophilic compounds, which may affect the stability of this compound over time, especially at higher pH values. | Good solubility is anticipated. | The primary amine in Tris can act as a nucleophile. |
| Citrate Buffer | 3.0 - 6.2 | Generally provides good stability for compounds susceptible to hydrolysis at neutral or alkaline pH. | Good solubility is expected. | Citrate is a chelating agent and can interact with metal ions if they are present in the reaction mixture. |
Note: The stability of benzothiazolium salts is known to be pH-dependent. Studies on related 2-styrylbenzothiazolium salts have shown that these compounds are stable in aqueous and methanolic solutions at a pH below 7 but undergo hydrolysis at a pH of 8.[1] This suggests that this compound is likely more stable in acidic to neutral buffer systems.
Experimental Protocols for Performance Evaluation
To generate specific performance data for this compound in your chosen buffer systems, the following experimental protocols are recommended. These are based on established methods for assessing the stability and solubility of chemical compounds.
Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time in different buffers.
1. Preparation of Buffer Solutions:
-
Prepare stock solutions of phosphate, Tris, and citrate buffers at desired concentrations (e.g., 50 mM) and pH values (e.g., pH 5.0, 7.4, and 8.5).
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Sample Preparation for Stability Study:
-
For each buffer system, dilute the stock solution of this compound to a final concentration of 100 µg/mL.
-
Prepare three sets of samples for each buffer. One set for analysis at time zero (T=0), and the other sets for incubation at a specified temperature (e.g., 40°C) for predetermined time points (e.g., 24, 48, 72 hours).
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the T=0 sample.
-
Plot the percentage remaining against time for each buffer system to compare the degradation rates.
Protocol 2: Solubility Assessment
This protocol describes a method to determine the solubility of this compound in different buffer systems.
1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
2. Sample Preparation:
-
Centrifuge the saturated solutions to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
3. Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
4. Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each buffer system.
Visualizing Experimental Workflows
To facilitate the understanding of the experimental processes, the following diagrams illustrate the workflows for the stability and solubility assessment protocols.
Caption: Workflow for Stability Assessment of this compound.
Caption: Workflow for Solubility Assessment of this compound.
Logical Relationships in Buffer Selection
The choice of a suitable buffer system involves considering several interrelated factors. The following diagram illustrates the logical relationships to guide the selection process.
Caption: Logical Flow for Selecting an Optimal Buffer System.
Conclusion
References
assessing the specificity and sensitivity of 3-Ethylbenzothiazolium Bromide probes
Introduction
While the specific compound 3-Ethylbenzothiazolium Bromide is not widely documented as a fluorescent probe in peer-reviewed literature, the benzothiazole core is a fundamental component of a versatile and powerful class of fluorescent probes. This guide provides a comprehensive comparison of benzothiazole-based probes, with a particular focus on the well-established Thiazole Orange (TO) and its derivatives. These probes are invaluable tools for researchers, scientists, and drug development professionals due to their sensitivity and specificity in detecting a wide range of biological targets, from nucleic acids to enzymes and reactive oxygen species. This guide will delve into their performance, experimental considerations, and provide a framework for selecting the appropriate probe for your research needs.
Performance Comparison of Benzothiazole-Based Probes
The efficacy of a fluorescent probe is determined by its specificity for the target analyte and the sensitivity of its response. The following tables summarize key performance metrics for a selection of benzothiazole-based probes, offering a comparative overview of their capabilities.
Table 1: Performance of Thiazole Orange (TO) and its Derivatives for Nucleic Acid Detection
| Probe/Derivative | Target | Fluorescence Enhancement (Fold Increase) | Quantum Yield (Φ) in Bound State | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Advantages |
| Thiazole Orange (TO) | dsDNA/dsRNA | >1000[1] | <0.45[2] | - | High fluorescence enhancement, well-established.[1][3] |
| TO with Tricyclic Benzothiazole | DNA | Up to 18.6 | Up to 0.53 | Up to 91,000 | Improved brightness and turn-on fluorescence.[2][4] |
| TO with 4-(diethylamino)styryl (5a) | G-Quadruplex DNA | - | - | - | Better selectivity for G-quadruplexes.[5] |
| TO with 4-(methylpiperazin-1-yl)styryl (5b) | Antiparallel G-Quadruplex DNA | - | - | - | Higher affinity for antiparallel G-quadruplexes.[5] |
Table 2: Performance of Benzothiazole-Based Probes for Other Analytes
| Probe Name | Target | Detection Limit | Key Features |
| EBOAc | Carboxylesterase | 0.03 U/mL | Colorimetric detection, good biocompatibility.[6] |
| BT-BO | Hydrogen Peroxide (H₂O₂) | - | "Turn-on" AIE probe, high sensitivity and selectivity.[7] |
| 4HBTHQTz | Fe³⁺ | 0.64 μM | High selectivity and quick detection in environmental and biological samples.[8] |
| PBE-HOBr | Hypobromous Acid (HOBr) | 119 nM | High sensitivity and linear response.[9] |
| ENBT | Mitochondrial pH | pKa = 7.94 | Ratiometric fluorescent probe with a large Stokes shift.[10] |
| BzT-OAcryl | Cysteine (at pH > 8.0) | - | pH-responsive, suitable for detecting mitochondrial dysfunction.[11] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful application of fluorescent probes. While specific protocols vary depending on the probe and application, a general workflow for cellular imaging using a benzothiazole-based "turn-on" probe is outlined below.
General Protocol for Cellular Imaging with a Benzothiazole-Based Probe
-
Probe Preparation: Dissolve the benzothiazole-based fluorescent probe in a suitable solvent (e.g., DMSO) to create a stock solution. The final working concentration will need to be optimized for the specific probe and cell type.
-
Cell Culture: Culture the cells of interest in an appropriate medium and under suitable conditions (e.g., 37°C, 5% CO₂). Seed the cells in a suitable imaging dish or plate.
-
Probe Incubation: Dilute the probe stock solution in cell culture medium to the final working concentration. Remove the old medium from the cells and add the probe-containing medium. Incubate the cells with the probe for a specific duration, which needs to be optimized.
-
Washing (Optional): Depending on the probe's properties, a washing step with fresh medium or phosphate-buffered saline (PBS) may be necessary to remove excess unbound probe and reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity in the cells or specific subcellular compartments to determine the presence or activity of the target analyte.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding the underlying principles and practical steps involved in using fluorescent probes.
Caption: General mechanism of a "turn-on" fluorescent probe and a typical experimental workflow.
The "turn-on" mechanism is a common feature of many benzothiazole-based probes, where the probe exhibits low fluorescence in its free state and becomes highly fluorescent upon binding to its target.[1] This property leads to a high signal-to-noise ratio, enhancing detection sensitivity.
Caption: Decision tree for selecting a benzothiazole-based probe based on the target analyte.
Conclusion
Benzothiazole-based fluorescent probes represent a versatile and powerful class of tools for biological research and drug development. While the specific compound this compound is not prominently featured in the scientific literature, the broader family of benzothiazole derivatives, exemplified by Thiazole Orange, offers a wide array of probes with high sensitivity and specificity for diverse targets. By understanding their comparative performance and the underlying principles of their application, researchers can effectively leverage these probes to gain deeper insights into complex biological systems. The continued development of novel benzothiazole-based probes promises to further expand the toolkit available for sensitive and specific molecular detection and imaging.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples | Semantic Scholar [semanticscholar.org]
- 9. A novel benzothiazolin-based fluorescent probe for hypobromous acid and its application in environment and biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Naphthothiazolium-based ratiometric fluorescent probe with ideal pKa for pH imaging in mitochondria of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
3-Ethylbenzothiazolium Bromide: A Comparative Review of its Applications in Cyanine Dye Synthesis and Fluorescent Probe Development
For researchers, scientists, and drug development professionals, 3-Ethylbenzothiazolium Bromide stands as a versatile chemical intermediate with significant applications in the synthesis of cyanine dyes and the development of fluorescent probes. This guide provides a comparative analysis of its utility in these key areas, presenting supporting experimental data, detailed protocols, and visual workflows to aid in research and development.
At a Glance: Key Applications and Performance
This compound is a quaternary ammonium salt that serves as a crucial building block for heterocyclic compounds. Its benzothiazole core is a common feature in various functional dyes and probes. The primary applications explored in this review are its use as a precursor for the synthesis of the cyanine dye Thiazole Orange (TO) and as a platform for designing fluorescent probes for the detection of analytes like sulfite.
I. Application in Cyanine Dye Synthesis: The Case of Thiazole Orange
Thiazole Orange (TO) is a well-established fluorescent dye known for its significant fluorescence enhancement upon binding to nucleic acids, making it a valuable tool in molecular biology and diagnostics. This compound is a key reactant in one of the common synthetic routes to Thiazole Orange.
Comparative Synthesis of Thiazole Orange
While several methods exist for the synthesis of Thiazole Orange, a common approach involves the condensation of a benzothiazolium salt with a quinolinium salt. Here, we compare the synthesis of a Thiazole Orange analog using this compound against an alternative precursor, 2-methylthiobenzothiazolium salt.
| Precursor | Reaction Partner | Catalyst/Base | Solvent | Reaction Time | Yield | Reference |
| This compound | 1-propyl-4-methylquinolinium salt | Not specified | Not specified | Not specified | Not specified | General synthetic schemes suggest this pathway. |
| 2-methylthiobenzothiazolium salt | 1-alkyl-4-methylquinolinium salt | Triethylamine (Et3N) | Ethanol | 1 hour | 97% | [1] |
Experimental Protocol: Synthesis of a Thiazole Orange Analog
This protocol outlines a general procedure for the condensation reaction to form a Thiazole Orange analog.
Materials:
-
This compound (or alternative benzothiazolium salt)
-
Appropriate 1-alkyl-4-methylquinolinium salt
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous ethanol or other appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve equimolar amounts of the this compound and the 1-alkyl-4-methylquinolinium salt in anhydrous ethanol in a round-bottom flask.
-
Add a slight excess (e.g., 1.5 equivalents) of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Thiazole Orange analog.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Performance of Thiazole Orange: Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical performance metric for a fluorescent dye, representing the efficiency of converting absorbed photons into emitted photons.
| Dye | Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Reference |
| Thiazole Orange (TO) | Bound to dsDNA | Not specified | Not specified | ~0.1 - 0.4 | [2] |
| Thiazole Orange Analog (TOPhBu) | Bound to dsDNA | Not specified | Not specified | High | [2][3] |
The quantum yield of Thiazole Orange and its analogs is highly dependent on their environment, with a significant increase observed upon intercalation into double-stranded DNA (dsDNA). This property is central to its application as a DNA stain.
Diagram: Synthesis of a Thiazole Orange Analog
Caption: Workflow for the synthesis of a Thiazole Orange analog.
II. Application in Fluorescent Probe Development: Detection of Sulfite
The benzothiazole moiety of this compound can be incorporated into fluorescent probes for the detection of various analytes. A notable application is in the development of probes for sulfite (SO32-), an important analyte in food safety and environmental monitoring.
Comparative Performance of Benzothiazole-Based Sulfite Probes
While a direct comparative study of a sulfite probe derived from this compound against an alternative is not available, we can compare the performance of different benzothiazole-based probes for sulfite detection.
| Probe Name | Detection Limit | Response Time | Stokes Shift | Key Feature | Reference |
| DCA-Btl | Not specified | Not specified | 95 nm | Near-infrared emission | [4] |
| PI-CN | 7.5 nM | Fast | Not specified | Colorimetric and fluorescent response | [5] |
| ImiSft-1 | 0.12 µM | < 15 seconds | ~180 nm | Large Stokes shift | [6] |
This table demonstrates the versatility of the benzothiazole scaffold in designing probes with different performance characteristics, such as low detection limits, rapid response times, and large Stokes shifts, which are all desirable properties for fluorescent probes.
Experimental Protocol: General Procedure for Sulfite Detection Using a Benzothiazole-Based Fluorescent Probe
This protocol outlines a general method for evaluating the performance of a fluorescent probe for sulfite detection.
Materials:
-
Benzothiazole-based fluorescent probe stock solution (e.g., in DMSO)
-
Sulfite stock solution (e.g., Na2SO3 in deionized water)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Solutions of potential interfering ions and molecules
-
Fluorometer
Procedure:
-
Probe Characterization:
-
To a cuvette containing buffer solution, add the fluorescent probe to a final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum.
-
Add a known concentration of sulfite and record the change in fluorescence intensity over time to determine the response time.
-
-
Sensitivity (Detection Limit) Determination:
-
Prepare a series of solutions with varying concentrations of sulfite in the buffer.
-
Add the fluorescent probe to each solution at a fixed concentration.
-
Measure the fluorescence intensity for each sulfite concentration.
-
Plot the fluorescence intensity against the sulfite concentration. The detection limit is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.
-
-
Selectivity Assay:
-
Prepare solutions containing the fluorescent probe and various potential interfering species (e.g., other anions, thiols) at concentrations significantly higher than that of sulfite.
-
Measure the fluorescence response.
-
Compare the fluorescence response in the presence of interfering species to the response with sulfite to assess the probe's selectivity.
-
Diagram: Workflow for Fluorescent Probe Evaluation
Caption: Workflow for evaluating a fluorescent probe's performance.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of cyanine dyes and fluorescent probes. While direct, side-by-side comparative studies with alternative precursors are not extensively documented in the available literature, the established synthetic routes and the performance of the resulting products underscore its importance. The provided data and protocols offer a foundation for researchers to further explore and optimize the use of this compound in developing high-performance fluorescent materials for a wide range of applications in research, diagnostics, and drug development. Further quantitative comparisons of reaction efficiencies and final product performance with alternative starting materials would be a valuable contribution to the field.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole orange as an everyday replacement for ethidium bromide and costly DNA dyes for electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent probe for monitoring sulfite in living cells with large Stokes shift and rapid response - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Thiazole Orange Analogs Against Commercial Fluorescent Dyes for Nucleic Acid Staining
A Comparative Guide for Researchers
In the realm of molecular biology and drug development, the sensitive and accurate detection of nucleic acids is paramount. While classic dyes like Ethidium Bromide have been staples, concerns over their mutagenicity and the demand for higher sensitivity have driven the development of superior alternatives. This guide provides a detailed comparison of fluorescent dyes derived from the 3-ethylbenzothiazolium scaffold, exemplified by Thiazole Orange (TO), against widely used commercial dyes such as SYBR Green I and PicoGreen.
Thiazole Orange and its derivatives are of significant interest as they exhibit low intrinsic fluorescence but display a substantial increase in quantum yield upon intercalation with DNA and RNA. This property leads to a high signal-to-noise ratio, which is crucial for sensitive applications. This guide will objectively compare the performance of Thiazole Orange and its analogs with commercially available alternatives, supported by experimental data and detailed protocols.
Performance Metrics: A Quantitative Comparison
The efficacy of a fluorescent nucleic acid stain is determined by several key parameters, including its quantum yield upon binding to dsDNA, the fold increase in fluorescence, and its photostability. The following table summarizes the performance of Thiazole Orange in comparison to other common fluorescent dyes.
| Fluorescent Dye | Quantum Yield (Bound to dsDNA) | Fluorescence Enhancement (Fold Increase) | Photostability |
| Thiazole Orange (TO) | 0.1 - 0.4 | >3000 | Moderate |
| SYBR Green I | ~0.8 | ~1000 | Moderate to High |
| PicoGreen | ~0.5 | >1000 | High |
| Ethidium Bromide (EtBr) | ~0.15 | ~25 | High |
Note: The exact values can vary depending on the experimental conditions, such as buffer composition and the specific nucleic acid sequence.
Experimental Protocols
To ensure a fair and reproducible comparison of these fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Quantum Yield
The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
dsDNA stock solution (e.g., calf thymus DNA)
-
Fluorescent dye solutions (Thiazole Orange, SYBR Green I, etc.)
-
Reference standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a series of dilutions of the reference standard and the sample dye in PBS with a saturating concentration of dsDNA.
-
Measure the absorbance of each solution at the excitation wavelength of the reference standard and ensure it is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength.
-
Integrate the area under the emission curve for both the reference and the sample.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Fluorescence Enhancement
This protocol quantifies the increase in fluorescence intensity of a dye upon binding to dsDNA.
Materials:
-
Fluorometer
-
PBS, pH 7.4
-
dsDNA stock solution
-
Fluorescent dye stock solution
Procedure:
-
Prepare two sets of solutions in PBS: one containing the fluorescent dye at a fixed concentration and the other containing the dye at the same concentration plus a saturating amount of dsDNA.
-
Measure the fluorescence intensity of both solutions at the dye's optimal excitation and emission wavelengths.
-
The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of the dye in the presence of dsDNA to its intensity in the absence of dsDNA.
Visualizing the Workflow and Signaling
To better illustrate the experimental process and a potential application, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 3-Ethylbenzothiazolium Bromide: A Guide for Laboratory Professionals
For immediate reference, 3-Ethylbenzothiazolium Bromide must be disposed of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of this substance down the drain or in regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling. While specific toxicity data is not always extensively detailed, the precautionary statements from safety data sheets (SDS) indicate that it should be handled with care. It is crucial to avoid contact with skin and eyes, and to prevent inhalation of any dust or aerosols.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
III. Disposal Procedures
All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Step 1: Waste Segregation
-
Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.
-
Do not mix it with other chemicals in the same waste container unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect excess or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Keep containers tightly closed to prevent spills or the release of vapors.[1]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of the waste. The primary route of disposal is through an approved waste disposal plant.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as listed in Section II.
-
Containment and Cleanup:
-
For a solid spill , carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.
-
For a liquid spill , absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 3-Ethylbenzothiazolium Bromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ethylbenzothiazolium Bromide, including detailed personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] A face shield may be required in situations with a higher risk of splashing.[1] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile rubber) | Provides a barrier against skin contact.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened | Protects skin and personal clothing from contamination. Protective boots may be necessary depending on the situation.[1] |
| Respiratory Protection | Dust Respirator | Follow local and national regulations | Required when handling the powder, especially in the absence of a closed system or local exhaust ventilation, to prevent inhalation of dust.[1] |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial to minimize exposure and prevent contamination. Always handle this compound in a well-ventilated area.[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid creating dust.
-
Use appropriate tools for transfers.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and face after handling.[1]
-
Clean the work area to remove any residual contamination.
-
Storage Procedures
-
Container: Store in a tightly closed container.[1]
-
Conditions: Keep in a cool, dark, and well-ventilated place.[1]
-
Compatibility: Store away from incompatible materials.
Emergency and First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]
-
Protection for First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[1]
Spill and Disposal Plan
Accidental Release Measures:
In case of a spill, use personal protective equipment and keep people away from the affected area.[1] Prevent the product from entering drains.[1] For containment and cleanup, sweep the dust to collect it into an airtight container, taking care not to disperse it.[1]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
